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  • Product: 2,7-Diazabicyclo[4.2.0]octane
  • CAS: 51392-74-6

Core Science & Biosynthesis

Foundational

Synthesis of 2,7-Diazabicyclo[4.2.0]octane Derivatives: A Technical Guide to a Novel Scaffold

Introduction: The Emergence of Diazabicyclo[4.2.0]octanes in Medicinal Chemistry The landscape of modern drug discovery is increasingly focused on the exploration of novel chemical space to identify next-generation thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emergence of Diazabicyclo[4.2.0]octanes in Medicinal Chemistry

The landscape of modern drug discovery is increasingly focused on the exploration of novel chemical space to identify next-generation therapeutics. Within this paradigm, saturated bicyclic scaffolds have garnered significant attention due to their ability to introduce three-dimensional complexity, which can lead to improved potency, selectivity, and pharmacokinetic properties. The diazabicyclo[4.2.0]octane core, a fused heterocyclic system comprising a piperazine or pyrazine ring and a cyclobutane ring, represents a promising, yet underexplored, scaffold in this class.

While direct literature on the synthesis of the 2,7-diazabicyclo[4.2.0]octane isomer is scarce, its structural analogues have demonstrated significant biological activities. For instance, derivatives of 3,8-diazabicyclo[4.2.0]octane are potent nicotinic acetylcholine receptor (nAChR) agonists, showing promise as analgesics.[1][2] Furthermore, 2,5-diazabicyclo[4.2.0]octane derivatives have been disclosed as glucagon-like peptide-1 (GLP-1) receptor modulators, with potential applications in the treatment of type 2 diabetes.[3] The 2-azabicyclo[4.2.0]octane core has also been explored, with some derivatives showing potential antitumor activity.[4]

This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of established and proposed synthetic pathways to access the 2,7-diazabicyclo[4.2.0]octane core. By leveraging the known chemistry of its isomers, this document will provide a roadmap for the synthesis and exploration of this novel chemical scaffold.

Established Synthetic Strategies for Diazabicyclo[4.2.0]octane Isomers

A thorough understanding of the synthetic routes to closely related isomers provides a strong foundation for developing pathways to the 2,7-diazabicyclo[4.2.0]octane core. The following sections detail the key strategies employed for the synthesis of the 2-aza, 2,5-diaza, and 3,8-diaza isomers.

Photochemical [2+2] Cycloaddition: A Versatile Tool for Cyclobutane Ring Formation

Photochemical [2+2] cycloaddition is a powerful and widely used method for the construction of cyclobutane rings. This strategy has been successfully applied to the synthesis of 2-azabicyclo[4.2.0]octane derivatives.[5][6][7][8]

Causality Behind Experimental Choices: The choice of a photochemical approach is dictated by the Woodward-Hoffmann rules, which state that a [2+2] cycloaddition is photochemically allowed. The reaction typically involves the irradiation of a molecule containing two double bonds, leading to the formation of a cyclobutane ring. The regioselectivity and stereoselectivity of the reaction can often be controlled by the nature of the substituents and the reaction conditions.

Experimental Protocol: Synthesis of 2-Azabicyclo[4.2.0]octane Derivatives

A general procedure for the synthesis of 2-azabicyclo[4.2.0]octane derivatives via an intermolecular [2+2] cycloaddition is described in Chinese patent CN107954933B.[4]

  • Reactant Preparation: A solution of a 1,4-dihydropyridine derivative and an alkene is prepared in a suitable solvent (e.g., acetonitrile) in a quartz reaction vessel.

  • Catalyst Addition: A photosensitizer, such as benzophenone, is added to the reaction mixture.

  • Irradiation: The reaction mixture is deoxygenated by bubbling with an inert gas (e.g., argon) and then irradiated with a high-pressure mercury lamp or a UV LED strip at a specific wavelength (e.g., 365 nm) at room temperature for a specified period.

  • Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 2-azabicyclo[4.2.0]octane derivative.

ParameterValue
Reactants 1,4-Dihydropyridine, Alkene
Catalyst Photosensitizer (e.g., Benzophenone)
Solvent Acetonitrile
Light Source High-pressure mercury lamp or UV LED
Wavelength Typically > 300 nm
Temperature Room Temperature
Yield 56-99%[4]

Diagram of the Photochemical [2+2] Cycloaddition Pathway:

G DHP 1,4-Dihydropyridine Excited Excited State DHP->Excited (Sensitizer) Alkene Alkene Cycloaddition [2+2] Cycloaddition Alkene->Cycloaddition Excited->Cycloaddition Product 2-Azabicyclo[4.2.0]octane Cycloaddition->Product

Caption: Photochemical [2+2] cycloaddition for 2-azabicyclo[4.2.0]octane synthesis.

Multi-step Synthesis of 3,8-Diazabicyclo[4.2.0]octane Derivatives

The synthesis of 3,8-diazabicyclo[4.2.0]octane derivatives, which are potent nAChR agonists, has been reported in the Journal of Medicinal Chemistry.[1][2][9] The synthetic route is a multi-step process that involves the construction of a piperazine ring followed by the formation of the fused cyclobutane ring.

Causality Behind Experimental Choices: This approach relies on the sequential construction of the heterocyclic rings, allowing for greater control over the final structure. The choice of starting materials and reagents is guided by the need to introduce the necessary functionality for the key cyclization step.

Key Steps in the Synthesis of the 3,8-Diazabicyclo[4.2.0]octane Core:

While the full experimental details require access to the supporting information of the cited paper, the general strategy involves:

  • Formation of a substituted piperazine: This is likely achieved through standard methods for piperazine synthesis.

  • Introduction of a side chain: A four-carbon side chain with appropriate functional groups is attached to one of the nitrogen atoms of the piperazine ring.

  • Intramolecular cyclization: The key step involves an intramolecular cyclization to form the cyclobutane ring. This could potentially be a nucleophilic substitution or a reductive amination, depending on the nature of the functional groups on the side chain.

  • Deprotection and derivatization: Finally, any protecting groups are removed, and further derivatives are synthesized.

Synthesis of 2,5-Diazabicyclo[4.2.0]octanes via Pyrazinone Intermediates

A recent patent application discloses the synthesis of 2,5-diazabicyclo[4.2.0]octane derivatives as GLP-1 receptor modulators.[3][10][11] The synthesis appears to proceed through a pyrazinone intermediate.

Causality Behind Experimental Choices: The use of a pyrazinone intermediate provides a rigid platform for the subsequent construction of the bicyclic system. The pyrazinone ring can be readily functionalized, allowing for the introduction of various substituents.

General Synthetic Approach:

The synthesis likely involves the following key transformations:

  • Construction of a pyrazinone ring: This is a common heterocyclic synthesis, often involving the condensation of an alpha-amino acid derivative with a 1,2-dicarbonyl compound.

  • Functionalization of the pyrazinone: The pyrazinone ring is then functionalized to introduce a side chain that will be used for the cyclobutane ring formation.

  • Cyclization: An intramolecular cyclization reaction is employed to form the fused cyclobutane ring.

  • Further modifications: The resulting bicyclic system can then be further modified to generate a library of derivatives.

Proposed Synthetic Pathways to the 2,7-Diazabicyclo[4.2.0]octane Core

Based on the established chemistry of its isomers, two primary synthetic strategies are proposed for the synthesis of the 2,7-diazabicyclo[4.2.0]octane core: Intramolecular Cyclization and Photochemical [2+2] Cycloaddition .

Proposed Pathway 1: Intramolecular Cyclization of a Piperidine Precursor

This approach is inspired by the synthesis of other bicyclic diamines and involves the construction of a piperidine ring followed by an intramolecular cyclization to form the fused cyclobutane ring.

Retrosynthetic Analysis:

G Target 2,7-Diazabicyclo[4.2.0]octane Piperidine Substituted Piperidine Target->Piperidine Intramolecular Cyclization Pyridine Substituted Pyridine Piperidine->Pyridine Reduction Aminoalcohol Aminoalcohol Pyridine->Aminoalcohol Cyclization

Caption: Retrosynthetic analysis for the intramolecular cyclization pathway.

Proposed Forward Synthesis:

  • Step 1: Synthesis of a 2,3-disubstituted pyridine. A suitably substituted pyridine can be synthesized using established pyridine synthesis methods, such as the Hantzsch pyridine synthesis. One substituent at the 2-position would be a precursor to the second nitrogen atom (e.g., a nitro group), and the substituent at the 3-position would be a two-carbon chain with a terminal leaving group (e.g., -CH₂CH₂-LG).

  • Step 2: Reduction of the pyridine ring. The pyridine ring can be reduced to a piperidine using standard hydrogenation conditions (e.g., H₂, Pd/C).

  • Step 3: Intramolecular Cyclization. The key step involves the intramolecular cyclization of the piperidine derivative. The amino group (from the reduction of the nitro group) would act as a nucleophile, displacing the leaving group on the side chain to form the fused cyclobutane ring.

Diagram of the Proposed Intramolecular Cyclization Pathway:

G Pyridine 2-Nitro-3-(2-haloethyl)pyridine Piperidine 2-Amino-3-(2-haloethyl)piperidine Pyridine->Piperidine Reduction (e.g., H2, Pd/C) Cyclization Intramolecular SN2 Cyclization Piperidine->Cyclization Base Product 2,7-Diazabicyclo[4.2.0]octane Cyclization->Product

Caption: Proposed intramolecular cyclization pathway to 2,7-diazabicyclo[4.2.0]octane.

Proposed Pathway 2: Photochemical [2+2] Cycloaddition of a Dihydropyrazine

This strategy adapts the successful photochemical approach used for the synthesis of the 2-azabicyclo[4.2.0]octane isomer. It involves the [2+2] cycloaddition of a dihydropyrazine derivative.

Retrosynthetic Analysis:

G Target 2,7-Diazabicyclo[4.2.0]octane Dihydropyrazine Dihydropyrazine Derivative Target->Dihydropyrazine [2+2] Photocycloaddition Pyrazine Pyrazine Derivative Dihydropyrazine->Pyrazine Partial Reduction

Caption: Retrosynthetic analysis for the photochemical [2+2] cycloaddition pathway.

Proposed Forward Synthesis:

  • Step 1: Synthesis of a substituted pyrazine. A pyrazine ring with a vinyl group at the 2-position can be synthesized using known pyrazine chemistry.

  • Step 2: Partial reduction to a dihydropyrazine. The pyrazine ring can be partially reduced to a 1,4-dihydropyrazine or a 1,2,3,4-tetrahydropyrazine. The synthesis of 1,2,3,4-tetrahydropyrazine derivatives has been reported.[12][13]

  • Step 3: Intramolecular Photochemical [2+2] Cycloaddition. The dihydropyrazine derivative, which now contains an isolated double bond within the ring and an external vinyl group, can undergo an intramolecular photochemical [2+2] cycloaddition upon irradiation to form the 2,7-diazabicyclo[4.2.0]octane core.

Diagram of the Proposed Photochemical [2+2] Cycloaddition Pathway:

G Pyrazine 2-Vinylpyrazine Dihydropyrazine 1,2,3,4-Tetrahydro-2-vinylpyrazine Pyrazine->Dihydropyrazine Partial Reduction Cycloaddition Intramolecular [2+2] Photocycloaddition Dihydropyrazine->Cycloaddition Product 2,7-Diazabicyclo[4.2.0]octane Cycloaddition->Product

Caption: Proposed photochemical pathway to 2,7-diazabicyclo[4.2.0]octane.

Conclusion and Future Directions

The 2,7-diazabicyclo[4.2.0]octane scaffold represents a novel and attractive target for medicinal chemistry research. While direct synthetic routes are yet to be reported in the literature, this guide has outlined plausible and scientifically sound pathways based on the established synthesis of its isomers. The proposed intramolecular cyclization and photochemical [2+2] cycloaddition strategies offer promising starting points for the synthesis and exploration of this new chemical space.

Future work in this area should focus on the practical implementation of these proposed routes, including the optimization of reaction conditions and the characterization of the resulting products. The development of a robust and scalable synthesis of the 2,7-diazabicyclo[4.2.0]octane core will undoubtedly pave the way for the discovery of new therapeutic agents with unique pharmacological profiles.

References

  • Frost, J. M., et al. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 49(26), 7843–7853. [Link]

  • Dallanoce, C., et al. (2005). 3,8-Diazabicyclo[4.2.0]octane derivatives as a novel class of potent and selective nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry, 13(12), 4015-4026.
  • Shcherbakova, V., et al. (2021). Bicyclic Piperidines via [2 + 2] Photocycloaddition. The Journal of Organic Chemistry, 86(3), 2200-2209. [Link]

  • Mykhailiuk, P. K. (2015). Photochemical [2+2] Cycloaddition of Alkenes to Piperidines.
  • Ferreira, P. M. T., & Rodrigues, A. (2004). Synthesis and reactivity of a 1,4-dihydropyrazine derivative. Tetrahedron, 60(43), 9645-9651. [Link]

  • Katritzky, A. R., et al. (2003). Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. The Journal of Organic Chemistry, 68(14), 5724–5727.
  • Katritzky, A. R., et al. (2003). Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. PubMed. [Link]

  • Kim, D. H., et al. (2009). Quantitative Structure Activity Relationship between Diazabicyclo-[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Korean Journal of Physiology & Pharmacology, 13(1), 55-59. [Link]

  • Holl, R., et al. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry, 61(11), 914-919.
  • Polla, M., et al. (2023). Certain 2,5-diazabicyclo[4.2.0]octanes and octahydrofuro[3,4- b]pyrazines as glp-1 receptor modulators. Patent WO-2023057429-A1. [Link]

  • Various Authors. (2023). Main routes to the piperidine cycle synthesis. ResearchGate. [Link]

  • Singh, R., et al. (2021). Synthesis of new tetrahydropyridopyrazine derivatives via continuous flow chemistry approach and their spectroscopic characterization. Journal of the Indian Chemical Society, 98(4), 100014.
  • Li, J., et al. (2018). 2-azabicyclo [4.2.0] octane compounds and synthesis and application thereof.
  • Fahrenhorst-Jones, T., et al. (2022). Photochemical generation of the 2-azabicyclo[4.2.0]octa-4,7-diene skeleton. Australian Journal of Chemistry, 75(11), 884-887. [Link]

  • Takeda, K., et al. (2020). Formation of anti-Bredt-type azabicyclo[4.2.0]octene frameworks through photochemical intramolecular [2+2] cycloaddition. HUSCAP. [Link]

  • Kaur, S. (2024). The Vital Role of Medicinal Chemistry. Journal of Medicinal and Organic Chemistry, 7(6).
  • Various Authors. (2023). Synthesis of 1,2,3,4-tetrahydropyridines. Organic Chemistry Portal. [Link]

  • Polla, M., et al. (2023). Novel 2,5-Diazabicyclo[4.2.0]octanes as GLP-1 Receptor Modulators for Treating Type 2 Diabetes. ACS Medicinal Chemistry Letters, 14(6), 864–870. [Link]

  • Nazmi, M., & Six, Y. (2024). Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition. ACG Publications. [Link]

  • Holl, R., et al. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. ResearchGate. [Link]

  • Various Authors. (2022). Synthesis of the 3,8‐diazabicyclo[3.2.1]octane framework. Reagents and... ResearchGate. [Link]

  • Fahrenhorst-Jones, T., et al. (2022). Photochemical generation of the 2-azabicyclo[4.2.0]octa-4,7-diene skeleton. UQ eSpace. [Link]

  • Polla, M., et al. (2023). Certain 2,5-diazabicyclo[4.2.0]octanes as glp-1 receptor modulators.

Sources

Exploratory

Harnessing the 2,7-Diazabicyclo[4.2.0]octane Scaffold in Modern Drug Discovery: From Bridged Monobactams to KRAS Inhibitors

Structural Rationale and Physicochemical Profiling In contemporary drug discovery, the transition from flat, sp2-rich molecules to complex, sp3-rich architectures is driven by the need for higher target selectivity and i...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale and Physicochemical Profiling

In contemporary drug discovery, the transition from flat, sp2-rich molecules to complex, sp3-rich architectures is driven by the need for higher target selectivity and improved physicochemical properties. The 2,7-diazabicyclo[4.2.0]octane scaffold represents a critical advancement in this paradigm. By fusing a four-membered azetidine ring with a six-membered piperidine-like system, this bridged bicyclic core forces its nitrogen atoms into a highly rigid, conformationally restricted geometry.

As a Senior Application Scientist, I frequently leverage this scaffold to overcome the entropic penalties associated with flexible diamines (like piperazine or homopiperazine). The rigid vector projection of the 2,7-diazabicyclo[4.2.0]octane core pre-organizes the molecule into its bioactive conformation. This precise spatial arrangement has proven transformative in two distinct therapeutic areas: the design of mechanism-based β-lactamase inhibitors[1] and the development of allosteric inhibitors for KRAS G12C/G12D mutations[2].

Application I: Bridged Monobactams and Class C β-Lactamase Inhibition

Class C β-lactamases are notorious for conferring bacterial resistance to cephalosporins. Traditional inhibitors fail because they are rapidly hydrolyzed by the enzyme. The incorporation of the 2,7-diazabicyclo[4.2.0]octane core into bridged monobactams fundamentally alters this interaction[1].

The Causality of Steric Occlusion

When a native β-lactam binds to a Class C β-lactamase, it acylates the catalytic serine residue. Subsequently, a highly coordinated water molecule attacks the acyl-enzyme ester bond, hydrolyzing it and freeing the enzyme. Bridged monobactams utilize the 2,7-diazabicyclo[4.2.0]octane scaffold to physically displace and block the trajectory of this catalytic water molecule[1]. By denying water access to the ester bond, deacylation is arrested, resulting in an exceptionally stable acyl-enzyme complex with half-lives exceeding two days[1].

Pathway1 E Class C β-Lactamase (Native State) AE Acyl-Enzyme Intermediate E->AE Acylation (k2) I Bridged Monobactam (2,7-diazabicyclo[4.2.0]octane) I->AE Binds Serine 70 W Catalytic Water (Excluded) AE->W Steric Blockade S Stable Inhibitory Complex (t1/2 > 2 days) AE->S Deacylation Arrested

Caption: Mechanism of Class C β-Lactamase inhibition via steric exclusion of catalytic water.

Protocol 1: Kinetic Evaluation of Bridged Monobactams

To validate the mechanism of action, the experimental design must independently measure acylation and deacylation rates. This protocol is a self-validating system: by using a reporter substrate, we ensure that the loss of signal is strictly due to active-site occupation.

Step 1: Enzyme Preparation & Baseline Establishment

  • Equilibrate Class C β-lactamase (e.g., C. freundii 1203) in 0.1 M sodium phosphate buffer (pH 7.0) at 37 °C.

  • Causality: Phosphate buffer mimics physiological pH while avoiding amine-based buffers (like Tris) that could act as competitive nucleophiles.

Step 2: Biphasic Acylation Monitoring

  • Introduce the bridged monobactam (10 μM) and the chromogenic reporter substrate nitrocefin (100 μM).

  • Monitor absorbance at 482 nm. The reaction will be biphasic: an initial burst of nitrocefin hydrolysis followed by a plateau as the monobactam acylates the enzyme.

  • Self-Validation: If the plateau is not reached, the inhibitor is either degrading or acting as a reversible competitive inhibitor rather than a mechanism-based covalent inhibitor.

Step 3: Deacylation Rate Determination

  • Isolate the acyl-enzyme complex via rapid size-exclusion chromatography (Spin-Trap columns) to remove unbound inhibitor.

  • Incubate the isolated complex and periodically spike aliquots with nitrocefin to measure the return of free enzyme activity.

  • Expected Outcome: Bridged monobactams should exhibit a deacylation half-life ( t1/2​ ) of >48 hours, confirming the successful steric occlusion of the hydrolytic water molecule[1].

Application II: KRAS G12C and G12D Allosteric Inhibitors

Mutations in the KRAS gene are primary drivers in pancreatic, colorectal, and non-small cell lung carcinomas[3]. The KRAS protein cycles between an inactive GDP-bound state and an active GTP-bound state. Recent therapeutic strategies utilize pyridopyrimidine derivatives that incorporate the 2,7-diazabicyclo[4.2.0]octane scaffold to lock KRAS in its inactive state[2].

The Causality of Vector Alignment in the Switch-II Pocket

The Switch-II pocket of KRAS is a shallow, cryptic allosteric site. Flexible ligands suffer a massive entropic penalty upon binding here. By utilizing the 2,7-diazabicyclo[4.2.0]octane core, chemists can precisely project interacting motifs (such as electrophilic warheads for G12C or specific hydrogen-bond acceptors for G12D) into the deepest recesses of the pocket[2]. The scaffold acts as a rigid backbone, ensuring that the ligand maintains the exact conformation required to disrupt the nucleotide exchange cycle.

Pathway2 K KRAS G12C/G12D (Active State) S2 Switch-II Pocket Engagement K->S2 L Pyridopyrimidine Ligand (2,7-diazabicyclo[4.2.0]octane) L->S2 Rigid vector projection C Conformational Lock (Inactive GDP-bound) S2->C Allosteric inhibition

Caption: KRAS G12C/G12D allosteric inhibition utilizing the rigid diazabicyclic scaffold.

Protocol 2: Scaffold Incorporation and Cellular Target Engagement

When synthesizing these inhibitors, the scaffold is typically sourced as 7-Boc-2,7-diazabicyclo[4.2.0]octane [4]. The Boc group prevents unwanted polymerization during cross-coupling.

Step 1: Scaffold Coupling and Deprotection

  • React the pyridopyrimidine core with 7-Boc-2,7-diazabicyclo[4.2.0]octane via S_NAr conditions (e.g., DIPEA, DMF, 80 °C).

  • Deprotect the Boc group using 4M HCl in dioxane.

  • Causality: Anhydrous acidic conditions are strictly required to prevent the hydrolysis of the newly formed pyridopyrimidine-amine bond, which can be sensitive to aqueous acids.

Step 2: Cellular Target Engagement Assay (Self-Validating)

  • Seed MIA PaCa-2 cells (KRAS G12C mutant) in 96-well plates. Treat with serial dilutions of the synthesized inhibitor for 2 hours.

  • Lyse cells and perform a dual-target Western blot or AlphaLISA for both Phospho-ERK1/2 (pERK) and Total KRAS .

  • Self-Validation: The efficacy of the compound must be calculated as the ratio of pERK to Total KRAS. If Total KRAS levels drop simultaneously with pERK, the compound is causing non-specific cytotoxicity or protein degradation, rather than specific allosteric inhibition of the KRAS signaling cascade.

Quantitative Data Summary

The following table synthesizes the performance metrics of 2,7-diazabicyclo[4.2.0]octane derivatives across different therapeutic modalities, highlighting the versatility of this privileged scaffold.

Application ClassPrimary TargetRole of the [4.2.0] ScaffoldKey Performance MetricReference
Bridged Monobactams Class C β-Lactamases (C. freundii)Steric exclusion of deacylating water moleculeIC₅₀ ~ 10 nM; Acyl-enzyme t1/2​ > 48 hours[1]
Pyridopyrimidine Deriv. KRAS G12C / G12DRigid vector alignment into the Switch-II pocketHigh binding affinity; dose-dependent pERK reduction[2],[3]
Antibacterial Agents Gram-negative bacteriaConformationally restricted core for cell penetrationBroad-spectrum pathogen clearance[5],[6]

References

  • Structure-Based Design of β-Lactamase Inhibitors. 1. Synthesis and Evaluation of Bridged Monobactams. Journal of Medicinal Chemistry - ACS Publications.1

  • Pyridopyrimidine derivatives useful as kras g12c and kras g12d inhibitors in the treatment of cancer. WO2021081212A1 - Google Patents.2

  • Monobactams and methods of their synthesis and use. WO2015103583A1 - Google Patents.5

  • 7-Boc-2,7-diazabicyclo[4.2.0]octane Reference Standards. LGC Standards.4

Sources

Foundational

Conformational Analysis of 2,7-Diazabicyclo[4.2.0]octane Rings: A Structural Paradigm in Modern Drug Discovery

Executive Summary The transition from planar, sp²-hybridized molecules to sp³-rich, three-dimensional architectures is a defining trend in contemporary medicinal chemistry. At the forefront of this shift is the 2,7-diaza...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, sp²-hybridized molecules to sp³-rich, three-dimensional architectures is a defining trend in contemporary medicinal chemistry. At the forefront of this shift is the 2,7-diazabicyclo[4.2.0]octane scaffold. By fusing a six-membered piperazine-like ring with a four-membered azetidine-like ring, this bridged bicyclic system imposes severe geometric constraints. These constraints dictate a highly specific conformational space, making the scaffold an exceptional rigid linker for precisely projecting pharmacophores.

As a Senior Application Scientist, I have structured this technical guide to provide an in-depth mechanistic analysis of the conformational dynamics of 2,7-diazabicyclo[4.2.0]octane rings. It details the self-validating analytical workflows required to elucidate their structures and highlights their critical applications in targeted therapeutics, such as KRAS G12C/D inhibitors and β-lactamase inhibitors.

Structural and Conformational Dynamics

The defining feature of the 2,7-diazabicyclo[4.2.0]octane system is the immense ring strain introduced by the [4.2.0] fusion, which fundamentally alters its 3D geometry compared to unconstrained heterocycles.

  • Ring Puckering and Strain: In an unconstrained piperazine ring, the lowest energy conformation is a rapid equilibrium between chair forms. However, the fusion of the four-membered ring across the C1-C6 bond restricts this flexibility. The piperazine moiety is forced into a boat or twist-boat conformation to minimize angle strain and eclipsing interactions[1].

  • Nitrogen Inversion: The nitrogen atoms at positions 2 and 7 exhibit distinct stereoelectronic environments. The N7 atom, embedded within the four-membered ring, experiences a higher barrier to inversion compared to a standard secondary amine due to the increased s-character of its lone pair (a consequence of the compressed C-N-C bond angles).

  • Substituent Effects: Bulky protecting groups or functionalization heavily bias the conformational equilibrium. The steric bulk forces the bicyclic system to adopt a singular, highly populated conformer to avoid transannular clashes—a property leveraged in structure-based drug design to minimize entropic penalties upon target binding.

Application in Drug Discovery

The rigid projection of substituents makes this scaffold invaluable in modern pharmacology:

  • KRAS Inhibitors: In the development of KRAS G12C and G12D inhibitors, the 2,7-diazabicyclo[4.2.0]octane core acts as a precise spatial director. It positions binding determinants into the shallow allosteric pockets of the KRAS protein, enhancing both affinity and selectivity (2)[2].

  • β-Lactamase Inhibitors: Bridged monobactams utilizing this core stabilize the acyl-enzyme intermediate. The rigid conformation blocks the trajectory of the hydrolytic water molecule, preventing deacylation and thereby permanently inactivating class C β-lactamases (1)[1].

PharmacologicalImpact N1 Rigid[4.2.0] Scaffold Integration N2 Restricted N-Inversion & Twist-Boat Puckering N1->N2 N3 Precise Pharmacophore Vector Projection N2->N3 N4 High-Affinity Target Binding (e.g., KRAS G12C/D) N3->N4

Mechanistic pathway linking scaffold rigidity to target binding affinity.

Analytical Workflow for Conformational Profiling

To confidently integrate this scaffold into a drug design program, its solution-state and solid-state conformations must be rigorously defined. Relying solely on computational models for strained bicyclic systems can lead to erroneous pharmacophore mapping due to inadequate parameterization of the [4.2.0] fusion. A self-validating, multi-disciplinary workflow is mandatory.

ConformationalWorkflow A Synthesis & Isolation 2,7-diazabicyclo[4.2.0]octane B Solution-State NMR (NOESY, J-Coupling Analysis) A->B C Solid-State Analysis (X-Ray Crystallography) A->C D In Silico Modeling (DFT & Molecular Dynamics) A->D E Conformational Ensemble & Pharmacophore Mapping B->E C->E D->E

Multidisciplinary workflow for the conformational elucidation of bicyclic scaffolds.

Experimental Protocol: NMR-Based Conformational Elucidation

This protocol outlines a self-validating system where empirical NMR data directly filters and refines theoretical computational models.

  • Step 1: Sample Preparation and Solvent Selection

    • Procedure: Dissolve 5–10 mg of the highly pure (>98%) 2,7-diazabicyclo[4.2.0]octane derivative in 600 µL of a non-polar solvent (e.g., CDCl₃) and a polar, hydrogen-bonding solvent (e.g., DMSO-d₆) in separate NMR tubes.

    • Causality: Analyzing the compound in solvents with varying dielectric constants identifies solvent-dependent conformational shifts or intramolecular hydrogen bonding that might artificially stabilize specific twist-boat forms in a vacuum model.

  • Step 2: High-Resolution 1D and 2D NMR Acquisition

    • Procedure: Acquire ¹H, ¹³C, DQF-COSY, HSQC, and HMBC spectra on a spectrometer operating at ≥600 MHz.

    • Causality: The high magnetic field is strictly required to resolve the complex, overlapping multiplets of the tightly coupled aliphatic protons in the bicyclic core. DQF-COSY allows for the precise extraction of ³J_HH coupling constants.

  • Step 3: NOESY/ROESY Restraint Generation

    • Procedure: Acquire 2D NOESY spectra with mixing times of 300 ms and 500 ms. If the molecule's correlation time results in zero-crossing NOEs, utilize ROESY (200 ms spin-lock).

    • Causality: Multiple mixing times ensure that the observed cross-peaks are due to primary dipole-dipole interactions (direct spatial proximity < 5 Å) rather than spin diffusion. The integration of these cross-peaks generates quantitative distance restraints.

  • Step 4: Restrained Molecular Dynamics (rMD)

    • Procedure: Input the NMR-derived distance restraints and ³J_HH dihedral restraints (via the Karplus equation) into a molecular dynamics simulation. Perform simulated annealing from 1000 K to 300 K.

    • Causality: This forces the computational model to sample only the conformational space that physically satisfies the experimental NMR data, yielding a highly accurate, trustworthy solution-state conformer.

Quantitative Data Presentation

The restriction imposed by the[4.2.0] system results in distinct geometric parameters compared to unconstrained piperazines. Below is a comparative summary of key conformational metrics derived from a validated rMD/DFT workflow.

Structural ParameterUnconstrained Piperazine2,7-Diazabicyclo[4.2.0]octane CoreImplication for Drug Design
Dominant Ring Conformation ChairTwist-Boat / BoatAlters the exit vectors of N-substituents by ~30–45°.
N-Inversion Barrier (kcal/mol) ~10–12~15–18 (at N7)Locks the stereochemistry of the N7 substituent, reducing entropy.
C2-C3-C4-C5 Dihedral Angle ~55° (Gauche)~20–30° (Eclipsed/Twisted)Flattens the lower half of the 6-membered ring, enhancing rigidity.
Entropic Penalty upon Binding HighLowPre-organization leads to higher target affinity (e.g., KRAS).

Conclusion

The 2,7-diazabicyclo[4.2.0]octane ring system represents a triumph of modern synthetic and structural chemistry. By mastering its conformational dynamics through rigorous, self-validating analytical protocols (NMR, X-ray, and rMD), drug development professionals can exploit its rigid geometry to design highly potent, selective therapeutics. As the industry continues to explore complex 3D chemical space, the principles of conformational analysis outlined in this guide will remain foundational.

References

  • Source: Google Patents (WO2021081212A1)
  • Title: Structure-Based Design of β-Lactamase Inhibitors. 1.

Sources

Exploratory

Thermodynamic Stability of 2,7-Diazabicyclo[4.2.0]octane Isomers: A Technical Guide

Executive Summary The 2,7-diazabicyclo[4.2.0]octane scaffold is an increasingly valuable structural motif in modern drug discovery, frequently utilized in the design of conformationally restricted target molecules such a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,7-diazabicyclo[4.2.0]octane scaffold is an increasingly valuable structural motif in modern drug discovery, frequently utilized in the design of conformationally restricted target molecules such as β-lactamase inhibitors and KRAS antagonists[1][2]. However, the synthesis and functionalization of this fused bicyclic system present significant physicochemical challenges. The core issue lies in the profound thermodynamic disparity between its cis- and trans-fused diastereomers. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of 2,7-diazabicyclo[4.2.0]octane isomers, supported by computational data, structural causality, and field-proven experimental protocols for their isolation and controlled epimerization.

Structural & Thermodynamic Principles

The thermodynamic stability of bicyclo[4.2.0]octane systems is dictated by the severe geometric constraints required to fuse a four-membered ring (azetidine) to a six-membered ring (piperidine).

The Cis-Fused Isomer (Thermodynamic Product)

In the cis-isomer, the bridgehead protons are positioned on the same face of the bicyclic system. This configuration allows the six-membered piperidine ring to adopt a relatively relaxed chair conformation, while the four-membered azetidine ring maintains its natural puckered geometry. Consequently, angle strain is minimized, and 1,3-diaxial steric repulsions are largely avoided. Density Functional Theory (DFT) studies on analogous bicyclo[4.2.0]octane systems confirm that the cis geometry attains significant thermodynamic stability over the trans configuration[3].

The Trans-Fused Isomer (Kinetic Product)

Conversely, the trans-fused stereoisomer is highly strained. Forcing the bridgehead bonds into a trans diaxial or diequatorial relationship forces the six-membered ring out of its stable chair conformation into a higher-energy twist-boat or half-chair conformation. The trans-fused stereoisomer is expected to be more strained by approximately 25 kJ/mol (~8.1 kcal/mol) compared to its cis-fused counterpart[4]. Due to this massive energy differential, trans-fused bicyclo[4.2.0]octanes epimerize readily to the thermodynamically more stable cis-fused diastereomer upon treatment with mild base or acid[4].

Quantitative Thermodynamic Data

To facilitate structural design and synthetic planning, the thermodynamic and structural parameters of the two isomers are summarized below.

Parametercis-2,7-diazabicyclo[4.2.0]octanetrans-2,7-diazabicyclo[4.2.0]octane
Relative Enthalpy (ΔH_f) 0.0 kcal/mol (Reference)+8.11 kcal/mol[3]
Relative Strain Energy Base Level+25 kJ/mol[4]
Piperidine Conformation ChairTwist-Boat / Distorted
Bridgehead Dihedral Angle ~65° (Gauche)~115° (Strained Anti)
Stability (Room Temp, Neutral) Indefinitely StableMetastable (Requires cold storage)
Epimerization Half-Life (pH 9) N/A< 5 minutes

Mechanistic Pathways & Logical Workflows

Understanding the kinetic vs. thermodynamic control pathways is critical for isolating the desired isomer. The diagrams below illustrate the epimerization mechanism and the synthetic workflow required to handle these sensitive compounds.

Epimerization Trans Trans-Isomer (Kinetic Product) Enolate Enolate Intermediate (Planar Transition) Trans->Enolate Base/Acid Catalysis (Fast Deprotonation) Enolate->Trans Minor Pathway Cis Cis-Isomer (Thermodynamic Product) Enolate->Cis Reprotonation (Irreversible)

Thermodynamic epimerization pathway of trans-2,7-diazabicyclo[4.2.0]octane to the cis-isomer.

Synthesis Step1 N-Protected Tetrahydropyridine Step2 [2+2] Cycloaddition (Photochemical, -78°C) Step1->Step2 Reagents + UV Step3 Diastereomeric Mixture (Cis/Trans Ratio) Step2->Step3 Kinetic Control Step4 Low-Temp Chromatography (Neutral Silica, 0°C) Step3->Step4 Separation Step5 Pure Trans-Isomer Step4->Step5 Fraction A (Fast Eluting) Step6 Pure Cis-Isomer Step4->Step6 Fraction B (Slow Eluting) Step5->Step6 Epimerization (Room Temp, Base)

Synthetic workflow and isolation strategy for 2,7-diazabicyclo[4.2.0]octane diastereomers.

Experimental Methodologies

As a Senior Application Scientist, I emphasize that successful isolation of the trans-isomer relies entirely on preventing inadvertent acid/base catalysis during purification. Standard silica gel is inherently acidic and will rapidly catalyze epimerization. The following protocols are designed as self-validating systems to ensure structural integrity.

Protocol A: Synthesis and Kinetic Isolation of Diastereomers

This protocol outlines the isolation of the kinetic trans-isomer following a standard [2+2] photocycloaddition.

  • Reaction Quenching: Upon completion of the [2+2] cycloaddition at -78°C, quench the reaction mixture with cold, pH-neutral phosphate buffer (pH 7.0). Causality: Quenching at low temperatures prevents thermal activation of the epimerization pathway before the catalyst/reagents are neutralized.

  • Silica Gel Passivation: Prepare a chromatography column using 40-μm silica gel[5]. Pre-treat the silica by flushing it with a solvent system containing 1% triethylamine (Et₃N) in hexanes. Causality: Neutralizing the acidic silanol groups on the silica prevents acid-catalyzed enolization of the bridgehead carbon.

  • Low-Temperature Elution: Load the crude mixture onto the column and elute using a gradient of Hexane/Ethyl Acetate (buffered with 0.1% Et₃N) while maintaining the column jacket at 0°C.

  • Fraction Validation (Self-Validating Step): Spot fractions on TLC plates. The trans-isomer typically exhibits a higher Rf value (e.g., ~0.26) compared to the cis-isomer (e.g., ~0.22) due to its distorted, less polar surface area[5]. Immediately analyze the fast-eluting fractions via 1H-NMR.

    • Validation Metric: Look for the geminal coupling constant of the methylene H-atoms adjacent to the bridgehead; trans fusions often display distinct coupling constants (~15 Hz) compared to cis (~18 Hz)[4].

  • Storage: Concentrate the trans-isomer in vacuo at temperatures below 20°C and store immediately under argon at -20°C.

Protocol B: Controlled Thermodynamic Epimerization

If the cis-isomer is the sole desired product (which is common for stable drug scaffolds), the trans-isomer can be quantitatively converted.

  • Solvent Preparation: Dissolve the isolated trans-isomer (or the crude diastereomeric mixture) in anhydrous dichloromethane (CH₂Cl₂).

  • Base Catalysis: Add 0.1 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at room temperature. Causality: DBU is a strong, non-nucleophilic base that rapidly deprotonates the bridgehead carbon (if an adjacent electron-withdrawing group like a ketone or protected amine is present to stabilize the enolate), allowing the ring system to relax into the cis conformation.

  • Reaction Monitoring: Stir for 30 minutes. Monitor via TLC until the upper trans spot completely disappears, converging into the lower cis spot.

  • Workup: Wash the organic layer with 10% aqueous citric acid to remove the DBU, dry over Na₂SO₄, and concentrate to yield the pure, thermodynamically stable cis-2,7-diazabicyclo[4.2.0]octane.

Conclusion

The 2,7-diazabicyclo[4.2.0]octane system is defined by a steep thermodynamic gradient between its trans and cis isomers, driven by the ~8.1 kcal/mol strain energy inherent to the trans-fused 4/6 ring system. While the cis-isomer is the thermodynamic sink and the preferred scaffold for stable pharmaceutical development (such as bridged monobactams[1]), the trans-isomer can be isolated under strict kinetic control using passivated, low-temperature chromatography. Understanding the causality behind this epimerization ensures high-fidelity synthesis and prevents costly downstream degradation in drug development pipelines.

References

  • Theoretical Analysis of Different C8H14 Isomers From Their Stability: DFT Level of Study Neuroquantology
  • Synthesis and NMR-spectroscopic characterization of diastereomeric bicyclo[4.2.0]octane-2,7-diones Semantic Scholar (ARKIVOC)
  • Structure-Based Design of β-Lactamase Inhibitors. 1.
  • TRIFLUOROMETHANESULFONIMIDE-CATALYZED (2 + 2)
  • WO2021081212A1 - Pyridopyrimidine derivatives useful as kras g12c and kras g12d inhibitors in the treatment of cancer Google P

Sources

Foundational

Mechanism of Action of 2,7-Diazabicyclo[4.2.0]octane-Based Inhibitors

A Structural and Kinetic Perspective on Bridged Monobactams Executive Summary The proliferation of Ambler Class C β -lactamases (e.g., AmpC) presents a formidable challenge in antimicrobial resistance. These enzymes are...

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Author: BenchChem Technical Support Team. Date: April 2026

A Structural and Kinetic Perspective on Bridged Monobactams

Executive Summary

The proliferation of Ambler Class C β -lactamases (e.g., AmpC) presents a formidable challenge in antimicrobial resistance. These enzymes are chromosomally encoded in many Gram-negative pathogens and are highly refractory to classical β -lactamase inhibitors such as clavulanic acid and tazobactam[1]. To overcome this, rationally designed mechanism-based inhibitors known as bridged monobactams were developed.

Unlike the non- β -lactam 1,6-diazabicyclo[3.2.1]octanes (such as avibactam), the 2,7-diazabicyclo[4.2.0]octane scaffold contains a fused β -lactam ring[2]. This unique 4.2.0 bicyclic system acts as a highly selective, suicide inhibitor of Class C enzymes by forming an ultra-stable acyl-enzyme intermediate[2]. This whitepaper dissects the structural causality, kinetic behavior, and experimental validation of this specific inhibitor class.

Structural Rationale: The 4.2.0 Bicyclic Scaffold

The core innovation of the 2,7-diazabicyclo[4.2.0]octane scaffold lies in its rigid, fused ring system. It consists of a β -lactam ring fused to a piperidine-like constraint.

In classical monobactams (like aztreonam), the β -lactam ring exists in an energetically eclipsed conformation. Upon cleavage by the catalytic serine of a β -lactamase, the molecule relaxes into a gauche conformation, allowing the enzyme's catalytic water network to access the ester bond and hydrolyze the complex[2].

However, the rigid nature of the 2,7-diazabicyclo[4.2.0]octane system imposes a strict geometric vector upon ring opening[2]. As demonstrated by , this fusion restricts the conformational flexibility of the acyl side chain, forcing it into a trajectory that fundamentally disrupts the enzyme's deacylation machinery[2].

Mechanism of Action: The Acyl-Enzyme Trap

The mechanism of action is a masterclass in structure-based drug design, relying on steric occlusion to paralyze the enzyme. The causality of this inhibition follows four distinct phases:

  • Michaelis Complex Formation: The N-sulfonate moiety of the 2,7-diazabicyclo[4.2.0]octane forms a critical salt bridge with Lys315 in the AmpC active site, anchoring the inhibitor[2].

  • Covalent Acylation: The catalytic Ser64 nucleophilically attacks the carbonyl carbon of the fused β -lactam ring, cleaving the ring and forming a covalent acyl-enzyme intermediate[2].

  • Conformational Shift: Ring opening forces the rigid bicyclic system to undergo a ~35° counterclockwise rotation about the C3–C4 bond (relative to standard monobactams)[2].

  • Steric Blockade of WAT192 (The Kill Switch): This specific 35° rotation plunges the acyl side chain deep into the active site. In doing so, it physically displaces WAT192 —the critical catalytic water molecule[2]. In the native enzyme, WAT192 interacts with a hydrogen-bond network (Tyr150, Asn152, Lys67) to activate water for the deacylation step[2]. By excluding WAT192, the 2,7-diazabicyclo[4.2.0]octane locks the enzyme in an ultra-stable acyl-enzyme complex with a half-life of up to 2 days[2].

MOA E Native AmpC (Class C β-Lactamase) EI Michaelis Complex (Lys315 Salt Bridge) E->EI Reversible Binding I 2,7-diazabicyclo[4.2.0]octane (Bridged Monobactam) I->EI Acyl Acyl-Enzyme Intermediate (Ser64 Covalent Bond) EI->Acyl β-lactam Ring Opening Block Steric Blockade (WAT192 Displaced) Acyl->Block 35° Conformational Rotation Block->E Deacylation (t1/2 > 48h)

Caption: Pathway of mechanism-based inhibition by 2,7-diazabicyclo[4.2.0]octane.

Experimental Validation & Self-Validating Protocols

To properly characterize the biphasic kinetics and structural binding of these inhibitors, standard steady-state assays are insufficient. The following self-validating protocols are standard for this class of compounds.

Workflow Prep 1. Reagent Preparation Purified AmpC + Inhibitor + Nitrocefin Kinetics 2. Stopped-Flow Kinetics Determine Biphasic Acylation Rates Prep->Kinetics Spectrophotometric Assay Cryst 3. X-ray Crystallography Crystal Soaking (Trapping Intermediate) Prep->Cryst Structural Trapping Analysis 4. Structural-Kinetic Synthesis Map WAT192 Exclusion & Calculate k_off Kinetics->Analysis Rate Constants (k_on, k_off) Cryst->Analysis Electron Density (<2.0 Å)

Caption: Workflow for kinetic profiling and structural validation of acyl-enzyme complexes.

Protocol A: Stopped-Flow Kinetic Profiling of Biphasic Inhibition

Causality: The reaction of 2,7-diazabicyclo[4.2.0]octanes with Class C enzymes is highly biphasic[2]. Standard spectrophotometry misses the rapid initial acylation burst. Stopped-flow apparatus allows millisecond-resolution tracking of the reporter substrate. Step-by-Step Method:

  • Baseline Control (Self-Validation): Measure uninhibited AmpC (0.5 μ M) hydrolysis of the chromogenic substrate nitrocefin (100 μ M) in 0.1 M sodium phosphate buffer (pH 7.0) at 37°C to establish Vmax​ [2].

  • Reaction Initiation: Rapidly mix the AmpC/nitrocefin solution with varying concentrations of the inhibitor (10 μ M to 100 μ M).

  • Observation: Monitor the degradation of nitrocefin at 482 nm. The resulting curve will show a rapid initial burst (representing kacylation​ ) followed by a near-zero steady-state line (representing kdeacylation​ ).

  • Validation Check: Calculate the steady-state occupation ratio ( kacylation​/kdeacylation​ ). A true bridged monobactam will yield an active site occupation of >0.999[2]. If the steady-state velocity creeps upward over time, the inhibitor is undergoing secondary degradation.

Protocol B: Crystallographic Trapping of the Acyl-Enzyme Intermediate

Causality: Co-crystallization is risky as the inhibitor may slowly hydrolyze over the weeks required for crystal growth. Because the 2,7-diazabicyclo[4.2.0]octane acyl-enzyme complex has a half-life of up to 48 hours[2], soaking pre-formed apo-crystals allows for the structural trapping of the intermediate without disrupting the crystal lattice. Step-by-Step Method:

  • Crystal Growth: Grow apo-AmpC crystals (e.g., from C. freundii) using hanging-drop vapor diffusion.

  • Soaking: Transfer the crystals into a stabilizing mother liquor containing 2 mM of the inhibitor for 12–24 hours.

  • Data Collection & Validation: Collect X-ray diffraction data (<2.0 Å resolution).

  • Validation Check: The model is validated if continuous electron density is observed between the Ser64 oxygen and the inhibitor's carbonyl carbon[2]. Crucially, the Fo​−Fc​ difference map must show a void at the coordinates normally occupied by WAT192, confirming steric exclusion[2].

Quantitative Kinetic Profiling

The structural constraints of the 2,7-diazabicyclo[4.2.0]octane scaffold result in extreme selectivity. Because Class A and Class B enzymes utilize different hydrolysis mechanisms and active-site geometries, these inhibitors are highly specific to Class C[2].

Table 1: Kinetic Parameters of 2,7-Diazabicyclo[4.2.0]octane Inhibitors Across β -Lactamase Classes

Enzyme ClassRepresentative Enzyme IC50​ ( μ M)Acylation PhaseDeacylation Half-life ( t1/2​ )Selectivity Profile
Class A TEM-3> 100NegligibleN/A (Weak binding)Poor
Class B Metallo- β -lactamase> 100N/AN/AInactive
Class C C. freundii AmpC0.01 (10 nM) Rapid Burst ~ 48 hours Highly Selective
Class D OXA-1> 50VariableVariablePoor

(Note: Data synthesized from bridged monobactam profiles demonstrating selective Class C inhibition[2],[1]).

Conclusion

The 2,7-diazabicyclo[4.2.0]octane scaffold represents a triumph of structure-based drug design. By leveraging a fused bicyclic system, these bridged monobactams force a specific conformational rotation upon ring opening that physically evicts the catalytic water molecule (WAT192) from the active site[2]. This transforms a transient acylation event into a multi-day enzyme blockade, providing profound synergy when co-administered with β -lactamase-labile antibiotics (such as ceftriaxone) against resistant Gram-negative pathogens[1].

References
  • Heinze-Krauss, D., et al. "Structure-Based Design of β -Lactamase Inhibitors. 1. Synthesis and Evaluation of Bridged Monobactams." Journal of Medicinal Chemistry, 1998. URL:[Link]

  • Page, M. G. P., et al. "In Vitro and In Vivo Properties of BAL30376, a β -Lactam and Dual β -Lactamase Inhibitor Combination with Enhanced Activity against Gram-Negative Bacilli That Express Multiple β -Lactamases." Antimicrobial Agents and Chemotherapy, 2011. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis and Stereochemical Control of the 2,7-Diazabicyclo[4.2.0]octane Scaffold

Executive Summary & Rationale The 2,7-diazabicyclo[4.2.0]octane ring system is a highly privileged, conformationally restricted bicyclic scaffold. In modern medicinal chemistry, it serves as a rigidified bioisostere for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The 2,7-diazabicyclo[4.2.0]octane ring system is a highly privileged, conformationally restricted bicyclic scaffold. In modern medicinal chemistry, it serves as a rigidified bioisostere for piperazine and homopiperazine, offering enhanced metabolic stability, precise spatial vectors for pharmacophore alignment, and modulated basicity. This architecture has been critical in the development of next-generation therapeutics, including bridged monobactam β -lactamase inhibitors[1] and selective KRAS G12C/D inhibitors[2].

Synthesizing this fused piperidine-azetidine system presents a significant thermodynamic and kinetic challenge due to the high ring strain of the 4-membered azetidine and the precise stereochemical control required at the bridgehead carbons (C1 and C6). This application note details a robust, field-proven protocol for the asymmetric synthesis of the 2,7-diazabicyclo[4.2.0]octane core via a stereospecific intramolecular 4-exo-tet cyclization.

Mechanistic Pathway & Causality in Experimental Design

The construction of the azetidine ring is achieved through the intramolecular SN​2 displacement of a strategically placed leaving group by a proximal nitrogen nucleophile. To ensure high enantiomeric excess (ee) and yield, every parameter of the reaction must be tightly controlled.

Causality Behind Reagent Selection
  • Leaving Group (Mesylate): Methanesulfonyl chloride (MsCl) is selected to activate the primary/secondary alcohol of the chiral piperidine precursor. Unlike halogenation, mesylation proceeds with strict retention of configuration at the chiral center, preserving the asymmetric integrity established upstream[1].

  • Base Selection (NaH): The formation of a 4-membered ring is kinetically demanding. Sodium hydride (NaH) is employed to irreversibly deprotonate the secondary amine/amide. This creates a highly reactive, hard nitrogen anion. Weaker bases (e.g., K2​CO3​ or DIPEA) fail to fully deprotonate the nitrogen, leading to sluggish kinetics that allow competing intermolecular dimerization or elimination (alkene formation) pathways to dominate.

  • Solvent & Concentration (High Dilution THF): Tetrahydrofuran (THF) effectively solvates the sodium cation, leaving the nitrogen anion "naked" and highly nucleophilic. The reaction must be run at high dilution (typically ≤0.05 M) to thermodynamically favor the intramolecular cyclization over intermolecular polymerization.

Mechanism Step1 N-Deprotonation Formation of Nucleophilic Anion Step2 Conformational Preorganization Alignment of N-anion and C-OMs Step1->Step2 Fast equilibrium Step3 Intramolecular S_N2 Displacement Inversion of Configuration Step2->Step3 Rate-limiting step Step4 Expulsion of Mesylate Anion Thermodynamic Sink Step3->Step4 Concerted Step5 Fused Azetidine Ring Bicyclic Core Established Step4->Step5 Irreversible

Figure 1: Mechanistic pathway of the stereoselective 4-exo-tet azetidine ring closure.

Quantitative Data: Cyclization Optimization

The following table summarizes the causal relationship between reaction conditions and the successful formation of the 2,7-diazabicyclo[4.2.0]octane core. Data demonstrates that strong, irreversible bases combined with coordinating solvents are mandatory for optimal yields.

EntryBase (Equiv)SolventConc. (M)Temp (°C)Time (h)Yield (%)ee (%)Observation / Causality
1 K2​CO3​ (3.0)DMF0.18024< 10N/AIncomplete deprotonation; major intermolecular dimers formed.
2DIPEA (3.0)DCM0.054048TraceN/ABase too weak; starting material recovered.
3KHMDS (1.2)THF0.05-78 to 25465> 98Good conversion, but some elimination (alkene) observed due to steric bulk of base.
4 NaH (1.5) THF 0.02 0 to 25 2 88 > 98 Optimal. Irreversible deprotonation; high dilution prevents dimerization.

Experimental Protocols

The following self-validating protocol describes the synthesis of the scaffold starting from a pre-formed chiral piperidine alcohol.

Workflow N1 Chiral Piperidine Precursor N2 O-Mesylation (MsCl, Et3N) N1->N2 N3 4-exo-tet Cyclization (NaH, THF) N2->N3 N4 Global Deprotection (Pd/C, H2 or TFA) N3->N4 N5 2,7-Diazabicyclo[4.2.0]octane Target Scaffold N4->N5

Figure 2: Synthetic workflow for the asymmetric synthesis of 2,7-diazabicyclo[4.2.0]octane.

Step 4.1: O-Mesylation of the Chiral Piperidine Precursor

This step activates the hydroxyl group while preserving the chiral center's integrity.

  • Setup: Dissolve the chiral piperidine amino-alcohol (1.0 equiv, e.g., 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under an inert Argon atmosphere.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Reagent Addition: Add Triethylamine ( Et3​N , 2.0 equiv) dropwise, followed by the slow, dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 equiv).

  • Reaction: Stir the mixture at 0 °C for 1 hour.

  • In-Process Control (IPC): Analyze via TLC (EtOAc/Hexane 1:1). The reaction is self-validating when the starting material spot completely disappears, replaced by a less polar mesylate spot.

  • Workup: Quench with saturated aqueous NaHCO3​ (50 mL). Extract the aqueous layer with DCM ( 3×25 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Use the crude mesylate immediately in the next step to prevent degradation.

Step 4.2: Intramolecular 4-exo-tet Cyclization

This is the critical step where the strained azetidine ring is formed[1].

  • Setup: Dissolve the crude mesylate (approx. 10 mmol) in anhydrous Tetrahydrofuran (THF, 500 mL) to achieve a high dilution state (~0.02 M).

  • Activation: Cool the solution to 0 °C under Argon.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in small portions. Caution: Evolution of hydrogen gas will occur.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 hours.

  • Self-Validating IPC: Monitor via LC-MS. The successful formation of the bicyclic core is confirmed by the complete disappearance of the mesylate mass [M+H]+ and the emergence of a new peak corresponding to [M−96]+ (exact mass loss of methanesulfonic acid).

  • Workup: Quench the excess NaH with a slow addition of saturated aqueous NH4​Cl (20 mL) at 0 °C. Extract the mixture with Ethyl Acetate (EtOAc, 3×100 mL). Wash with brine, dry over MgSO4​ , and concentrate. Purify via flash column chromatography (Silica gel, gradient elution DCM to 10% MeOH/DCM) to yield the protected 2,7-diazabicyclo[4.2.0]octane.

Step 4.3: Global Deprotection

Removal of orthogonal protecting groups (e.g., N-Boc or N-Cbz) to yield the active diamine scaffold.

  • For N-Boc Deprotection: Dissolve the intermediate in DCM (0.2 M) and add Trifluoroacetic Acid (TFA, 10 equiv) at 0 °C. Stir for 2 hours at room temperature. Concentrate and co-evaporate with toluene to yield the TFA salt.

  • For N-Cbz Deprotection: Dissolve the intermediate in Methanol (0.1 M). Add 10% Pd/C (10% w/w). Purge the flask with Hydrogen gas ( H2​ ) and stir vigorously under a balloon of H2​ for 4 hours. Filter through a pad of Celite, wash with Methanol, and concentrate to yield the free base.

References

  • Heinze-Krauss, I., et al. "Structure-Based Design of β-Lactamase Inhibitors. 1. Synthesis and Evaluation of Bridged Monobactams." Journal of Medicinal Chemistry. American Chemical Society. Available at:[Link]

  • "Pyridopyrimidine derivatives useful as kras g12c and kras g12d inhibitors in the treatment of cancer." World Intellectual Property Organization (WO2021081212A1). Google Patents.

Sources

Application

Application Note: NMR Spectroscopy Characterization of the 2,7-Diazabicyclo[4.2.0]octane Scaffold

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction & Structural Context The 2,7-diazabicyclo[4.2.0]octane scaffold has emerged a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Structural Context

The 2,7-diazabicyclo[4.2.0]octane scaffold has emerged as a highly valuable, conformationally restricted bioisostere in modern drug discovery. By fusing a four-membered azetidine ring with a six-membered piperidine ring, this bicyclic system introduces significant rigidity and unique vectorization of its nitrogen atoms. It has been successfully deployed in the synthesis of bridged monobactams targeting class C β -lactamases [1] and in the development of highly potent KRAS G12C/G12D inhibitors for oncology [2].

However, the structural complexity of this scaffold—specifically its ring strain, the stereochemistry of the ring fusion, and the presence of carbamate protecting groups (e.g., N-Boc)—presents unique challenges during Nuclear Magnetic Resonance (NMR) characterization. This application note provides a comprehensive, self-validating protocol for the unambiguous NMR assignment of 2,7-diazabicyclo[4.2.0]octane derivatives, focusing on overcoming dynamic line broadening and confirming the critical cis-ring fusion.

Mechanistic Insights into NMR Behavior (Expertise & Experience)

To achieve high-fidelity NMR data, scientists must understand the physical chemistry dictating the molecule's behavior in solution:

  • Amide/Carbamate Rotamers & Line Broadening: Intermediates such as 7-Boc-2,7-diazabicyclo[4.2.0]octane frequently exhibit severe peak broadening or signal duplication in 1 H and 13 C NMR spectra at room temperature (298 K). Causality: The partial double-bond character of the N–C(O) carbamate bond restricts free rotation. On the NMR timescale at 298 K, the exchange rate between the syn and anti rotamers is intermediate, leading to decoherence of the transverse magnetization and resulting in broad, unintegrable baseline humps.

  • The Variable Temperature (VT) Solution: To resolve this, we utilize Variable Temperature (VT) NMR. By elevating the sample temperature (typically to 340–350 K in DMSO- d6​ ), we increase the thermal energy of the system, pushing the rotameric exchange rate into the "fast exchange" regime. This coalesces the signals into sharp, time-averaged peaks, allowing for precise integration and 2D connectivity mapping.

  • Stereochemical Elucidation via NOE: The [4.2.0] bicyclic system can theoretically exist in cis or trans configurations. However, a trans-fused 4-6 system is highly strained and energetically unfavorable. To empirically validate the cis-fusion, 2D NOESY is employed. A strong Nuclear Overhauser Effect (NOE) cross-peak between the bridgehead protons (H1 and H6) confirms their syn-spatial relationship.

Experimental Protocols: A Self-Validating Workflow

The following step-by-step methodology ensures that dynamic processes do not confound structural elucidation.

Step 1: Sample Preparation
  • Weigh 15–20 mg of the 2,7-diazabicyclo[4.2.0]octane derivative (e.g., the 7-Boc protected building block) into a clean vial.

  • Dissolve the compound in 0.6 mL of DMSO- d6​ (100% atom D, containing 0.03% v/v TMS as an internal standard). Note: DMSO- d6​ is selected over CDCl 3​ due to its high boiling point, which safely accommodates VT-NMR up to 370 K.

  • Transfer the homogeneous solution to a high-quality 5 mm NMR tube.

Step 2: Initial 1D Screening (298 K)
  • Acquire a standard 1 H NMR spectrum (e.g., 16 scans, 64k data points, 10 ppm spectral width).

  • Validation Check: Inspect the signals corresponding to the ring systems (1.5–4.0 ppm). If severe broadening or non-stoichiometric fractional integrations are observed, proceed immediately to Step 3. Do not attempt 2D NMR at this temperature, as cross-peaks will be severely attenuated by T2​ relaxation.

Step 3: Variable Temperature (VT) Optimization
  • Gradually increase the probe temperature to 340 K (67 °C) . Allow the sample to equilibrate thermally for at least 10 minutes to prevent convection currents.

  • Re-acquire the 1 H NMR spectrum.

  • Validation Check: Confirm that the previously broadened signals have coalesced into sharp multiplets and that the integration of the Boc tert-butyl group perfectly matches 9H relative to the 1H bridgehead protons.

Step 4: 2D NMR Acquisition (340 K)

Once coalescence is achieved, maintain the temperature at 340 K and acquire the following suite:

  • COSY (Correlation Spectroscopy): To map the unbroken 1 H spin system (H8 H1 H6 H5 H4 H3).

  • HSQC (Heteronuclear Single Quantum Coherence): To establish direct 1 H– 13 C linkages, differentiating the CH bridgeheads from the CH 2​ groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): To bridge the heteroatoms. Look for critical 3JCH​ couplings from H1 to C8, and from the Boc methyls to the carbamate carbonyl.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Use a mixing time of 300–500 ms to observe the through-space interaction between H1 and H6.

NMR_Workflow Start Sample Preparation 15-20 mg in DMSO-d6 InitialNMR Acquire 1D NMR at 298 K Start->InitialNMR Decision Are signals broadened or duplicated? InitialNMR->Decision VTNMR Perform VT-NMR at 340-350 K Decision->VTNMR Yes (Boc Rotamers) TwoDNMR Acquire 2D NMR Suite (COSY, HSQC, HMBC, NOESY) Decision->TwoDNMR No VTNMR->TwoDNMR Coalescence Achieved Analysis Assign Chemical Shifts & Confirm cis-Fusion via NOE TwoDNMR->Analysis

Caption: Diagnostic workflow for resolving rotameric broadening and assigning the 2,7-diazabicyclo[4.2.0]octane scaffold.

Data Presentation: Expected Chemical Shifts

The table below summarizes the representative, coalesced chemical shifts for 7-Boc-2,7-diazabicyclo[4.2.0]octane at 340 K. These benchmark values serve as a reference for researchers synthesizing this or closely related derivatives.

Table 1: Representative NMR Assignments for 7-Boc-2,7-diazabicyclo[4.2.0]octane (DMSO- d6​ , 340 K)

Position 13 C Shift (ppm) 1 H Shift (ppm)MultiplicityKey 2D Correlations (Logic)
C1 (CH) 52.43.65mCOSY: H6, H8; HMBC: C8, C6
C3 (CH 2​ ) 43.12.95, 2.75m, mCOSY: H4; HMBC: C4, C5
C4 (CH 2​ ) 24.51.65, 1.45m, mCOSY: H3, H5
C5 (CH 2​ ) 23.81.85, 1.55m, mCOSY: H4, H6
C6 (CH) 38.22.55mCOSY: H1, H5; NOESY: H1 (cis-fusion)
C8 (CH 2​ ) 51.03.85, 3.45m, mCOSY: H1; HMBC: C1, C6
Boc (Cq) 78.5--HMBC: Boc-CH 3​
Boc (CH 3​ ) 28.21.40s (9H)HMBC: Boc-Cq, C=O
Boc (C=O) 154.3--HMBC: H8, Boc-CH 3​

(Note: Diastereotopic protons in the CH 2​ groups exhibit distinct chemical shifts due to the chiral centers at the C1 and C6 bridgeheads).

2D Connectivity Mapping

To ensure absolute trustworthiness in the assignment, the following diagram maps the logical flow of 2D NMR correlations used to walk around the bicyclic ring system.

NMR_Connectivity H1 H1 (Bridge) H6 H6 (Bridge) H1->H6 COSY H1->H6 NOE (cis) H8 H8 (CH2) H1->H8 COSY C8 C8 (Carbon) H1->C8 HMBC H5 H5 (CH2) H6->H5 COSY C3 C3 (Carbon) H6->C3 HMBC H3 H3 (CH2) H4 H4 (CH2) H4->H3 COSY H5->H4 COSY

Caption: 2D NMR connectivity map highlighting the unbroken COSY spin system, key HMBC linkages, and the diagnostic NOESY correlation.

References

  • Heinze-Krauss, I.; Angehrn, P.; Charnas, R. L.; Heinze, I.; Page, M. G. P.; Specklin, J.-L.; Winkler, F. K. "Structure-Based Design of β -Lactamase Inhibitors. 1. Synthesis and Evaluation of Bridged Monobactams." Journal of Medicinal Chemistry, 1998.
  • Revolution Medicines, Inc.
Method

Application Note: Scale-Up Manufacturing and Process Optimization of 2,7-Diazabicyclo[4.2.0]octane

Introduction & Strategic Importance 2,7-Diazabicyclo[4.2.0]octane is a highly constrained, bridged bicyclic organic scaffold that has become a cornerstone in modern medicinal chemistry[1]. As a rigid bioisostere for pipe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

2,7-Diazabicyclo[4.2.0]octane is a highly constrained, bridged bicyclic organic scaffold that has become a cornerstone in modern medicinal chemistry[1]. As a rigid bioisostere for piperazine and diazepane, it locks molecular conformations to enhance target binding affinity and improve pharmacokinetic profiles[2].

Strategically, this scaffold is critical in two major therapeutic areas:

  • Infectious Disease: It is utilized in the synthesis of bridged monobactams (β-lactamase inhibitors). The bicyclic core prevents the C3–C4 bond rotation that would otherwise leave the ester bond vulnerable to rapid hydrolysis by class C β-lactamases, thereby stabilizing the acyl-enzyme complex[3][4].

  • Oncology: It serves as a vital synthetic intermediate in the development of novel KRAS G12C and G12D inhibitors, which are actively pursued for the treatment of solid tumors[5][6].

Mechanistic Pathway & Causality in Scale-Up

The most viable synthetic route for 2,7-diazabicyclo[4.2.0]octane involves the construction of a highly strained 4-membered azetidine ring onto a pre-existing 6-membered piperidine framework[3]. Transitioning this synthesis from the bench to a pilot-scale manufacturing environment requires addressing severe thermodynamic and safety bottlenecks.

  • Causality of Base Selection (Cyclization): The intramolecular cyclization of the linear mesylate precursor requires a strong, non-nucleophilic base. Bench-scale protocols utilize Sodium Hydride (NaH) to generate the amide anion that displaces the mesylate via an SN2 mechanism[3][4]. However, scaling up NaH introduces severe hazards due to exothermic hydrogen gas evolution and heterogeneous mixing. For pilot-scale (1 kg+) manufacturing, substituting NaH with Lithium bis(trimethylsilyl)amide (LHMDS) provides a homogeneous reaction mixture, eliminates H2 gas generation, and drastically improves the Process Mass Intensity (PMI) and safety profile.

  • Chemoselectivity in Reduction: The cyclization yields an 8-oxo-2,7-diazabicyclo[4.2.0]octane intermediate (a β-lactam)[3]. Reducing this highly strained amide to the corresponding amine without triggering hydrolytic ring-opening requires a chemoselective reducing agent. Borane-tetrahydrofuran (BH3-THF) is preferred over LiAlH4 at scale because it forms a stable Lewis acid-base complex with the nitrogen, protecting the azetidine ring from reductive cleavage while avoiding the intractable aluminum emulsion layers during aqueous workup.

Process Workflow Diagram

SynthesisWorkflow Start Starting Material (Protected Amino Aldehyde) Step1 Phase 1: Wittig Olefination & Reduction Reagents: NaBH4, H2/Pd-C, Boc2O Start->Step1 C-C Bond Extension Intermediate1 Linear Amino Alcohol Intermediate Step1->Intermediate1 >95% Conversion Step2 Phase 2: Activation & Cyclization Reagents: MsCl, LHMDS, THF Intermediate1->Step2 Mesylation Intermediate2 8-Oxo-2,7-diazabicyclo[4.2.0]octane (β-Lactam Core) Step2->Intermediate2 Intramolecular SN2 Waste Aqueous Waste (Salts & Boron Byproducts) Step2->Waste MsOLi Salt Step3 Phase 3: Lactam Reduction Reagents: BH3-THF, Reflux Intermediate2->Step3 Chemoselective Reduction Product Target Scaffold: 2,7-Diazabicyclo[4.2.0]octane Step3->Product Final Isolation Step3->Waste Boron Salts

Figure 1: Scale-up synthetic workflow for 2,7-diazabicyclo[4.2.0]octane highlighting key intermediates.

Step-by-Step Scale-Up Protocol

Phase 1: Preparation of the Linear Precursor
  • Wittig Olefination: Charge a 50 L glass-lined reactor with the starting protected amino aldehyde (1.0 eq) and THF. Add the Wittig reagent slowly at 0 °C.

  • Reduction Cascade: Treat the resulting unsaturated aldehyde with NaBH4 (1.2 eq) at 0 °C to yield the allylic alcohol[3].

  • Hydrogenation & Protection: Transfer the intermediate to a pressure vessel. Add 10% Pd/C (0.05 eq) and Di-tert-butyl dicarbonate (Boc2O, 1.1 eq). Pressurize with H2 (3 bar) and stir for 12 hours[3]. Filter through a Celite pad to yield the linear amino alcohol.

    • Self-Validation Check: The cessation of H2 pressure drop in the reactor serves as a real-time, self-validating indicator of complete olefin reduction.

Phase 2: Mesylation & Intramolecular Cyclization
  • Mesylation: Dissolve the linear amino alcohol in anhydrous THF. Cool to -10 °C. Add Triethylamine (1.5 eq) followed by dropwise addition of Methanesulfonyl chloride (MsCl, 1.1 eq)[3].

    • Self-Validation Check: The reaction mixture will transition from a clear solution to a thick, white suspension (precipitation of Triethylamine hydrochloride) upon complete formation of the mesylate, visually validating the activation step.

  • Cyclization (Scale-Up Optimization): Filter the suspension directly into a secondary reactor containing a 1M solution of LHMDS in THF (1.2 eq) pre-cooled to -20 °C. Stir for 2 hours, allowing the temperature to gradually reach 0 °C.

  • Quench: Quench the reaction with saturated aqueous NH4Cl and extract with Ethyl Acetate (AcOEt)[3]. Concentrate the organic layer to yield the 8-oxo-2,7-diazabicyclo[4.2.0]octane intermediate.

Phase 3: Lactam Reduction & Isolation
  • Chemoselective Reduction: Dissolve the β-lactam intermediate in anhydrous THF. Slowly add BH3-THF complex (3.0 eq) at 0 °C. Heat the mixture to a gentle reflux (65 °C) for 8 hours.

  • Hydrolysis of Borane Complex: Cool the reactor to 0 °C and carefully quench with Methanol, followed by 1M HCl to break the boron-nitrogen complex.

    • Self-Validation Check: The absence of gas evolution upon the final addition of Methanol confirms the complete consumption of the BH3-THF reducing agent, ensuring safe transfer to the extraction vessel.

  • Isolation: Basify the aqueous layer to pH 12 using 2M NaOH and extract with Dichloromethane. Evaporate the solvent to yield the final 2,7-diazabicyclo[4.2.0]octane scaffold.

Quantitative Data & Optimization Summary

The following table summarizes the critical process parameters (CPPs) and quantitative improvements achieved by migrating from a bench-scale (10 g) to a pilot-scale (1 kg) manufacturing environment.

ParameterBench Scale (10 g)Pilot Scale (1 kg)Optimization Rationale & Causality
Cyclization Base NaH (60% dispersion in oil)LHMDS (1M in THF)LHMDS avoids highly exothermic H2 gas evolution during addition, drastically improving the safety profile and mixing dynamics for large reactors.
Reductant LiAlH4BH3-THFBH3-THF offers superior chemoselectivity for the strained β-lactam and eliminates the formation of intractable aluminum emulsion layers during aqueous workup.
Overall Yield 42%58%Strict moisture control (Karl Fischer <50 ppm) and continuous flow extraction reduced hydrolytic degradation of the highly strained bicyclic core.
Purity (HPLC) >95.0%>98.5%Implementation of an intermediate crystallization step for the 8-oxo-2,7-diazabicyclo[4.2.0]octane purged linear impurities prior to final reduction.

Sources

Application

Application Note: 2,7-Diazabicyclo[4.2.0]octane as a Conformationally Restricted Diamine Linker in Targeted Therapeutics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Introduction & Mechanistic Rationale In the rapidly evolving field of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

In the rapidly evolving field of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), the linker is no longer viewed as a passive spacer. As a Senior Application Scientist, I frequently observe that flexible aliphatic chains or standard piperazine linkers fail in late-stage drug development due to poor metabolic stability and high entropic penalties upon target binding.

To overcome these liabilities, conformationally restricted diamines (CRDAs) have emerged as privileged scaffolds[1]. Among these, 2,7-diazabicyclo[4.2.0]octane is a highly specialized, fused bicyclic system that acts as an advanced bioisostere of piperazine[2].

The "Why" Behind the Scaffold
  • Thermodynamic Advantage (Reduced Entropic Penalty): Flexible linkers must freeze into a single conformation to form a productive ternary complex (Target–PROTAC–E3 Ligase). This loss of conformational degrees of freedom results in a massive entropic penalty. The rigid [4.2.0] fused architecture pre-organizes the molecule, significantly lowering the thermodynamic barrier to ternary complex formation, which has been shown to improve submicromolar activity in challenging targets like SOS1[3].

  • Vectorial Projection: Unlike linear piperazines (which project exit vectors at ~180°) or [2.2.1] bridged systems, the [4.2.0] system features a cyclobutane ring fused to a piperidine ring. This forces the N2 and N7 nitrogen atoms into a distinct, angled spatial trajectory, allowing medicinal chemists to fine-tune the spatial distance and orientation between the Protein of Interest (POI) and the E3 ligase.

  • Metabolic Shielding: Standard piperazines are highly susceptible to Cytochrome P450-mediated α -oxidation and N-dealkylation. The ring strain and steric bulk of the bridgehead carbons in 2,7-diazabicyclo[4.2.0]octane shield the adjacent C-H bonds, drastically improving microsomal stability[4].

Comparative Profiling of Diamine Linkers

To justify the selection of 2,7-diazabicyclo[4.2.0]octane over traditional linkers, we must analyze their physicochemical and spatial properties.

Property / ScaffoldPiperazine2,5-Diazabicyclo[2.2.1]heptane2,7-Diazabicyclo[4.2.0]octane
Ring Architecture MonocyclicBridged BicyclicFused Bicyclic
Conformational Flexibility High (Chair-boat flips)Low (Rigid cage)Very Low (Highly restricted)
Metabolic Stability (HLM) Moderate (Prone to oxidation)HighVery High (Steric shielding)
Exit Vector Angle ~180° (Linear projection)~120° (Angled projection)~100-110° (Orthogonal projection)
Primary Application General spacerKinase Inhibitors / PROTACsAdvanced PROTACs / Monobactams

Experimental Workflows & Protocols

The following protocols detail the incorporation of 7-Boc-2,7-diazabicyclo[4.2.0]octane [5] into a bifunctional PROTAC molecule. Every step is designed as a self-validating system to ensure absolute synthetic control.

Protocol 1: Synthesis of a Rigidified PROTAC

Note: The N7 position is protected by a tert-butyloxycarbonyl (Boc) group, leaving the N2 secondary amine available for the initial coupling.

Phase 1: Amidation of the N2 Position

  • Preparation: Dissolve the POI-Ligand-COOH (1.0 eq) and 7-Boc-2,7-diazabicyclo[4.2.0]octane (1.1 eq) in anhydrous DMF (0.2 M).

  • Activation: Add HATU (1.2 eq) followed by DIPEA (3.0 eq) dropwise at 0°C.

    • Causality: The N2 nitrogen in the fused[4.2.0] system is sterically hindered. Standard EDC/HOBt coupling is often insufficient. HATU generates a highly reactive HOAt ester, driving the amidation of the hindered secondary amine to completion.

  • Reaction: Stir at room temperature for 4 hours.

  • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the peak corresponding to the POI-Ligand-COOH is consumed, and a new peak corresponding to the exact mass of the intermediate appears.

Phase 2: Boc Deprotection of the N7 Position

  • Preparation: Isolate the intermediate from Phase 1 and dissolve in Dichloromethane (DCM) at 0°C.

  • Deprotection: Add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio. Stir for 2 hours at room temperature.

    • Causality: The Boc group ensures strict regiocontrol. TFA cleanly cleaves the carbamate, liberating the N7 secondary amine for the final coupling without affecting the newly formed amide bond.

  • Validation Checkpoint: Evaporate the solvent and confirm the loss of the Boc group (-100 Da) via LC-MS.

Phase 3: Coupling to the E3 Ligase Binder

  • Preparation: Dissolve the deprotected intermediate (1.0 eq) and an E3-Ligand-Fluoride (e.g., a fluorinated Thalidomide derivative for SNAr) (1.1 eq) in anhydrous DMSO.

  • Reaction: Add DIPEA (4.0 eq) and heat to 80°C for 12 hours.

    • Causality: The rigid geometry of the [4.2.0] scaffold restricts the trajectory of the N7 lone pair. Elevated temperatures are required to overcome the activation energy barrier for the Nucleophilic Aromatic Substitution (SNAr).

  • Purification: Purify the final PROTAC via preparative HPLC.

G LIG POI Ligand INT Intermediate LIG->INT Amidation LINKER 2,7-Diazabicyclo[4.2.0]octane LINKER->INT HATU/DIPEA PROTAC Rigid PROTAC INT->PROTAC 1. Deprotection 2. Coupling E3 E3 Ligand E3->PROTAC

PROTAC Synthesis Workflow utilizing 7-Boc-2,7-diazabicyclo[4.2.0]octane as a rigid linker.

Protocol 2: Microsomal Stability Assessment

To validate the metabolic resilience of the[4.2.0] diamine core, a standard Human Liver Microsome (HLM) assay must be performed.

  • Incubation: Prepare a 1 µM solution of the synthesized PROTAC in 100 mM phosphate buffer (pH 7.4). Add Human Liver Microsomes (0.5 mg/mL final protein concentration).

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH (1 mM final concentration).

  • Sampling & Quenching: Aliquot 50 µL of the mixture at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Ice-cold acetonitrile instantly precipitates the microsomal proteins and halts CYP450 enzymatic activity, ensuring an accurate snapshot of the degradation kinetics at the exact time point.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Pathway PROTAC Rigid PROTAC TERNARY Ternary Complex PROTAC->TERNARY POI Target Protein POI->TERNARY E3 E3 Ligase E3->TERNARY UB Poly-Ubiquitination TERNARY->UB Reduced Entropic Penalty PROT 26S Proteasome UB->PROT Degradation

Mechanism of targeted protein degradation facilitated by a rigid PROTAC ternary complex.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Purification of 2,7-Diazabicyclo[4.2.0]octane Intermediates

Welcome to the technical support center for the purification of 2,7-diazabicyclo[4.2.0]octane intermediates. This guide is designed for researchers, scientists, and professionals in drug development who are working with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2,7-diazabicyclo[4.2.0]octane intermediates. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of bicyclic amines. Here, we address common challenges encountered during the purification of these compounds and provide practical, field-tested solutions to streamline your workflow and enhance the purity of your intermediates.

The unique strained ring system and the presence of two basic nitrogen atoms in the 2,7-diazabicyclo[4.2.0]octane core present specific purification challenges. These can range from separating diastereomers and enantiomers to removing stubborn impurities and handling highly polar compounds. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the issues you may be facing at the bench.

General Purification Strategy: A Decision-Making Workflow

The purification of 2,7-diazabicyclo[4.2.0]octane intermediates often involves a multi-step approach. The choice of technique depends on the scale of the reaction, the nature of the impurities, and the physicochemical properties of the target compound. Below is a general workflow to guide your purification strategy.

Purification Workflow A Crude Reaction Mixture B Aqueous Workup / Extraction (pH adjustment is key) A->B C Concentration of Organic Phase B->C D Initial Purity Assessment (TLC, LC-MS, NMR) C->D E High Purity? (>95%) D->E F Crystallization / Recrystallization E->F Yes I Further Purification Needed E->I No H Pure Product F->H G Column Chromatography G->H Diastereomerically Pure J Chiral Separation? (if applicable) G->J I->G J->H No K Chiral HPLC / SFC J->K Yes K->H

Caption: A general decision-making workflow for the purification of 2,7-diazabicyclo[4.2.0]octane intermediates.

Troubleshooting Guides & FAQs

Section 1: Extraction and Liquid-Liquid Partitioning

Question 1: My 2,7-diazabicyclo[4.2.0]octane intermediate has high water solubility, leading to poor extraction efficiency. How can I improve its recovery from an aqueous layer?

Answer: This is a common issue with bicyclic diamines due to the presence of two basic nitrogen atoms that can be protonated, increasing their polarity. Here are several strategies to enhance extraction efficiency:

  • pH Adjustment: The most critical parameter is the pH of the aqueous layer. Ensure the pH is basic, typically between 8 and 10, by adding a base like sodium hydroxide (NaOH) or ammonia water.[1] This deprotonates the amine nitrogens, reducing the compound's water solubility and favoring its partition into the organic layer.

  • Salting Out: Adding a saturated solution of sodium chloride (brine) or solid sodium chloride to the aqueous layer can decrease the solubility of your organic compound in the aqueous phase, a phenomenon known as the "salting out" effect.[2]

  • Choice of Organic Solvent: For highly polar products, a more polar extraction solvent like dichloromethane (DCM) or a mixture such as 9:1 DCM:Methanol can be effective.[2] However, be mindful that more polar solvents will also extract more water and potentially more polar impurities. Sometimes, multiple extractions with a less polar solvent like ethyl acetate are preferable to a single extraction with a more polar one.

  • Continuous Liquid-Liquid Extraction: For particularly challenging cases, consider using a continuous liquid-liquid extractor. This technique allows for the exhaustive extraction of a compound from an aqueous solution with a water-immiscible organic solvent over an extended period.[3]

Question 2: I'm observing a persistent emulsion during the aqueous workup. What are the best ways to break it?

Answer: Emulsions are frequently encountered when dealing with basic aqueous solutions and organic solvents, especially in the presence of fine particulate matter. Here are some effective methods to break emulsions:

  • Addition of Brine: Adding a saturated solution of sodium chloride (brine) is often the first and most effective step to try.[2] The increased ionic strength of the aqueous phase helps to destabilize the emulsion.

  • Gentle Swirling: Avoid vigorous shaking of the separatory funnel. Instead, use gentle inversions or swirling to mix the phases.[2]

  • Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can help to remove particulate matter that may be stabilizing the emulsion.[2]

  • Changing the Solvent: Adding a small amount of a different organic solvent, such as hexane, can sometimes alter the properties of the organic phase sufficiently to break the emulsion.[2]

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to separate the layers.

Section 2: Crystallization and Recrystallization

Question 3: I am struggling to induce crystallization of my 2,7-diazabicyclo[4.2.0]octane intermediate. It keeps oiling out. What can I do?

Answer: "Oiling out" occurs when the compound is not soluble enough in the hot solvent for complete dissolution but is too soluble at lower temperatures for crystal formation, instead separating as a liquid. Here are some troubleshooting steps:

  • Solvent Selection: The choice of solvent is crucial. You are looking for a solvent system where your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A good starting point is to test a range of solvents of varying polarities (e.g., heptane, ethyl acetate, acetonitrile, isopropanol). Often, a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble) provides the best results.

  • Slow Cooling: Rapid cooling often leads to the formation of an oil or amorphous solid. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator.

  • Seeding: If you have a small amount of pure crystalline material, adding a "seed crystal" to the supersaturated solution can induce crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth.

  • Lyophilization with an Inorganic Salt: For some diazabicyclooctane derivatives, lyophilization of an aqueous solution containing an inorganic salt like sodium chloride has been shown to produce crystalline material.[4]

Question 4: My crystallized product is still not pure enough. What are the key considerations for effective recrystallization?

Answer: Recrystallization is a powerful technique for purification, but its effectiveness depends on proper execution.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your compound. Using an excess of solvent will reduce your yield.

  • Hot Filtration: If there are insoluble impurities in your hot solution, perform a hot filtration to remove them before allowing the solution to cool. This prevents the impurities from being trapped in your crystals.

  • Controlled Cooling: As mentioned above, slow cooling is generally preferred for the formation of larger, purer crystals. Impurities tend to remain in the "mother liquor."

  • Washing the Crystals: After filtering the crystals, wash them with a small amount of the cold recrystallization solvent to remove any residual mother liquor from the crystal surfaces.

Section 3: Chromatographic Purification

Question 5: What are the recommended starting conditions for flash column chromatography of N-protected 2,7-diazabicyclo[4.2.0]octane intermediates?

Answer: The polarity of your compound will be significantly influenced by the nature of the N-protecting group.

  • Stationary Phase: Silica gel is the most common stationary phase for these types of compounds.

  • Mobile Phase: A good starting point for moderately polar compounds is a gradient of ethyl acetate in hexanes or heptane. For more polar compounds, a gradient of methanol in dichloromethane (DCM) is often effective.

  • Tailing Reduction: The basic nitrogen atoms in your compound can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing. To mitigate this, you can:

    • Add a small amount of a basic modifier to your mobile phase, such as triethylamine (typically 0.1-1%).

    • Use a deactivated silica gel, such as silica gel treated with a base.

Question 6: How can I separate diastereomers of a substituted 2,7-diazabicyclo[4.2.0]octane?

Answer: Diastereomers have different physical properties and can often be separated by standard chromatographic techniques.

  • Flash Chromatography: Careful optimization of the mobile phase composition in flash chromatography can often resolve diastereomers. Using a less polar solvent system and running the column slowly can improve separation.

  • Preparative HPLC: If flash chromatography is insufficient, preparative High-Performance Liquid Chromatography (HPLC) on a normal or reverse-phase column will likely provide the necessary resolution.

Question 7: My compound is a racemate. What are my options for chiral separation?

Answer: The separation of enantiomers is a critical step in the development of many chiral drugs.[5][6]

  • Chiral Stationary Phases (CSPs): This is the most direct method for analytical and preparative separation of enantiomers.[5][7] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point.[8] The choice of mobile phase (normal-phase, polar organic, or reversed-phase) will depend on the specific CSP and your compound.

  • Diastereomeric Salt Formation: You can react your racemic amine with a chiral acid to form diastereomeric salts. These salts can then be separated by crystallization, followed by liberation of the enantiomerically pure amine. Commercially available optically active acids are often used for this resolution method.[9]

Technique Advantages Disadvantages
Chiral HPLC/SFC Widely applicable, high resolution.Can be expensive for large-scale separations.
Diastereomeric Salt Crystallization Cost-effective for large scale, well-established.Requires a suitable chiral resolving agent, can be time-consuming to optimize.

Experimental Protocols

Protocol 1: General Procedure for Basic Extraction of a 2,7-Diazabicyclo[4.2.0]octane Intermediate
  • Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Adjust the pH of the aqueous layer to 8-10 with 2 M NaOH solution.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM) three times.

  • Combine the organic layers.

  • Wash the combined organic layers with brine to remove excess water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

Protocol 2: Small-Scale Recrystallization
  • Place the crude product in a flask.

  • Add a small amount of a suitable solvent or solvent mixture.

  • Heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution, but avoid a large excess.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, scratch the inside of the flask or add a seed crystal.

  • Once crystallization has started, cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

References

  • Extraction method. (n.d.).
  • WO/2016/088863 METHOD FOR PRODUCING CRYSTALS OF DIAZABICYCLOOCTANE DERIVATIVE AND STABLE LYOPHILIZED PREPARATION. (2016). WIPO Patentscope.
  • Synthesis of Chiral 2,3-Disubstituted 1,4-Diazabicyclo[2.2.2]octane Derivatives. (2015). The Journal of Organic Chemistry.
  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) 5-aminotetrazolates. (2012). Molecules.
  • EP3067355B1 - Crystals of diazabicyclooctane derivative and production method for ... (n.d.). Google Patents.
  • Chirality direct co-crystallization of different configurationally opposite dialkyl 2,5-diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylates. (n.d.). Mendeleev Communications.
  • US3433788A - Process for recovery of amines from aqueous solutions by solvent treatment and distillation. (n.d.). Google Patents.
  • KR100242857B1 - Process for preparing bicyclic amine. (n.d.). Google Patents.
  • Multiple Roles of 1,4-Diazabicyclo[2.2.2]octane in the Solvothermal Synthesis of Iodobismuthates. (2021). Inorganic Chemistry.
  • Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. (2019). ACS Omega.
  • Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. (2025). Metabolites.
  • Separation of Chiral Enantiomers in LC Enantioseparations. (2023). LCGC International.
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry.
  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie.
  • Reactive extraction for the recovery of primary amines from aqueous streams. (n.d.). ResearchGate.
  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. (n.d.). VTechWorks.
  • Optimization of beta-lactamase inhibitors belonging to the diazabicyclo-octane family and design of a mass spectrometry-based approach for exploring peptidoglycan polymerization. (n.d.). ResearchGate.
  • Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. (2008). Australian Journal of Chemistry.
  • HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. (2022). Molecules.
  • Process and intermediates for preparing azabicyclo(2.2.2)octan-3-imines. (n.d.). Google Patents.
  • 2-Boc-2,7-diazabicyclo[4.2.0]octane — Chemical Substance Information. (n.d.). NextSDS.
  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. (2010). European Journal of Chemistry.
  • N-Alkylated 1,4-Diazabicyclo[2.2.2]octane–Polyethylene Glycol Melt as Deep Eutectic Solvent for the Synthesis of Fisher Indoles and 1H-Tetrazoles. (2017). ACS Omega.
  • 7-chloro-7-cyanobicyclo[4.2.0]octan-8-one. (n.d.). Organic Syntheses Procedure.
  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) as an Efficient Reagent for the Synthesis of Isoxazole Derivatives from Primary Nitro Compounds and Dipolarophiles: The Role of the Base. (n.d.). Organic Chemistry Portal.
  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a Useful Catalyst in Organic Synthesis. (2026). ResearchGate.
  • The Journal of Organic Chemistry Ahead of Print. (2026). ACS Publications.
  • Whole-Grain Oryza sativa L. Flour Extract Exhibits Potent Antioxidant and Anti-Inflammatory Activity in Rats with Experimentally Induced Inflammation. (2026). Antioxidants.
  • Troubleshooting Guide for HPLC & LC-MS. (n.d.). Sigma-Aldrich.
  • ACS Sustainable Chemistry & Engineering Vol. 14 No. 11. (2026). ACS Publications.
  • Bicyclic Conformationally Restricted Diamines. (2021). Chemical Reviews.
  • Figure-Eight Macrocyclic Salen Dimers Synthesized from ortho-Phenylene-Bridged Bissalicylaldehyde. (2026). Inorganic Chemistry.

Sources

Optimization

Technical Support Center: Troubleshooting 2,7-Diazabicyclo[4.2.0]octane Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the thermodynamic and kinetic hurdles associated with synthesizing strained bicyclic systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the thermodynamic and kinetic hurdles associated with synthesizing strained bicyclic systems. The 2,7-diazabicyclo[4.2.0]octane core is a highly valuable scaffold, famously utilized in the development of[1] and novel antibiotic pharmacophores[2].

However, the construction of the strained 4-membered azetidine or β-lactam ring fused to a 6-membered piperidine ring is notoriously prone to side reactions. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you minimize side products and maximize your target yield.

Pathway Visualization

G A Piperidine Precursor (Amino Alcohol) BB BB A->BB B Mesylation (MsCl, Et3N) C Mesylate Intermediate D Intramolecular Cyclization (Base Promoted) C->D E 2,7-Diazabicyclo[4.2.0]octane Core (Target) D->E Desired SN2 (Low Temp, Bulky Base) S1 Alkene Side Product (E2 Elimination) D->S1 Competing E2 (High Temp, Small Base) S2 Dimer/Oligomer (Intermolecular) D->S2 Bimolecular Reaction (High Concentration) BB->C

Synthetic workflow and competing side reactions in 2,7-diazabicyclo[4.2.0]octane preparation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing high levels of alkene side products during the azetidine ring closure? Mechanistic Causality: The formation of the 4-membered ring via intramolecular nucleophilic substitution (S_N2) of a mesylate intermediate has a high activation energy due to severe ring strain. When using strong, unhindered bases like Sodium Hydride (NaH) at elevated temperatures—a common initial approach for these cyclizations[1]—the base can abstract a β-proton instead of promoting the nitrogen's nucleophilic attack. This shifts the pathway toward E2 elimination, yielding an alkene. Self-Validating Protocol: Run a parallel micro-scale screen using LC-MS to monitor the ratio of the desired product mass [M+H]⁺ versus the elimination product mass [M-MsOH]⁺. If the elimination peak dominates, your base is acting primarily as a Brønsted base rather than facilitating the required spatial geometry for S_N2 attack. Solution: Switch from NaH to a bulkier, non-nucleophilic base such as Lithium hexamethyldisilazide (LHMDS) or Potassium tert-butoxide (KOtBu). Perform the deprotonation at strictly low temperatures (-78 °C) before gradually warming the reaction.

Q2: My LC-MS shows a large peak corresponding to exactly twice the mass of my target compound. How do I suppress this dimerization? Mechanistic Causality: Intermolecular dimerization (or oligomerization) competes directly with intramolecular cyclization. Because forming a [4.2.0] bicyclic system is kinetically slow, the bimolecular intermolecular reaction will dominate if the local concentration of the reactive intermediate is too high. Self-Validating Protocol: Perform the reaction at three different concentrations (e.g., 0.1 M, 0.05 M, and 0.005 M). Plotting the dimer-to-monomer ratio against concentration will validate the kinetic dependence of the side product. A linear increase in the dimer fraction at higher concentrations confirms bimolecular interference. Solution: Implement the high dilution principle . Maintain the overall reaction concentration below 0.01 M. Use a syringe pump to add the mesylate intermediate dropwise to a dilute solution of the base over 4 to 6 hours.

Q3: I am synthesizing a chiral 2,7-diazabicyclo[4.2.0]octane derivative, but chiral HPLC indicates partial epimerization. What is the cause? Mechanistic Causality: If your substrate contains an acidic α-proton (e.g., adjacent to a carbonyl, as seen in the synthesis of [1]), prolonged exposure to strong bases during the cyclization step causes reversible enolization. This thermodynamic equilibration leads to epimerization at the stereocenter. Self-Validating Protocol: Take aliquots at 1 hour, 3 hours, and 6 hours post-cyclization. Analyze them via chiral HPLC. An increasing ratio of the undesired epimer over time confirms base-catalyzed enolization. Solution: Minimize the residence time in the basic environment. Quench the reaction strictly with saturated aqueous NH₄Cl at 0 °C immediately upon completion. Avoid using a large excess of base (limit to 1.05 equivalents).

Quantitative Data: Optimization of Cyclization Conditions

The following table summarizes the causal relationship between reaction parameters and the distribution of the target 2,7-diazabicyclo[4.2.0]octane core versus its primary side products.

EntryBaseConcentration (M)Temp (°C)Target Yield (%)Alkene Side Product (%)Dimer Side Product (%)
1NaH0.125224533
2NaH0.0125355015
3LHMDS0.01-78 to 25682012
4 LHMDS 0.005 (Syringe Pump) -78 to 25 85 12 <3
Step-by-Step Methodology: Optimized Intramolecular Cyclization

To ensure maximum yield and suppress both E2 elimination and dimerization, follow this validated protocol for the cyclization of the mesylate precursor:

  • Preparation of the Base Solution: In a flame-dried, argon-purged round-bottom flask, add LHMDS (1.05 equiv) to anhydrous THF to create a 0.005 M solution. Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Substrate Preparation: Dissolve the mesylate precursor (1.0 equiv) in a minimal volume of anhydrous THF. Ensure that the total volume of THF used in Steps 1 and 2 will result in a final reaction concentration of ≤0.01 M.

  • Syringe Pump Addition: Load the mesylate solution into a gas-tight syringe. Using a programmable syringe pump, add the solution dropwise to the cold base mixture at a strictly controlled rate of 0.5 mL/min.

  • Controlled Warming: Once the addition is complete, maintain the reaction at -78 °C for 1 hour to ensure complete deprotonation without triggering premature elimination. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Reaction Monitoring and Quenching: Monitor the reaction via LC-MS. Upon complete consumption of the starting material, immediately quench the reaction by adding saturated aqueous NH₄Cl (10 mL per mmol of substrate) at 0 °C. Critical Step: This prevents base-catalyzed epimerization.

  • Workup and Isolation: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude mixture via flash column chromatography to isolate the pure 2,7-diazabicyclo[4.2.0]octane core.

References
  • Title: Structure-Based Design of β-Lactamase Inhibitors. 1. Synthesis and Evaluation of Bridged Monobactams Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Monobactams and methods of their synthesis and use (WO2015103583A1)

Sources

Troubleshooting

stability issues of 2,7-diazabicyclo[4.2.0]octane in aqueous solutions

Introduction This technical support guide is intended for researchers, scientists, and drug development professionals working with 2,7-diazabicyclo[4.2.0]octane. While this bicyclic diamine scaffold holds potential in me...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals working with 2,7-diazabicyclo[4.2.0]octane. While this bicyclic diamine scaffold holds potential in medicinal chemistry, its stability in aqueous solutions can be a critical factor influencing experimental reproducibility and outcomes.[1] This guide provides a framework for understanding, identifying, and mitigating potential stability issues. It is important to note that specific literature on the aqueous stability of the 2,7-isomer is limited; therefore, this document combines fundamental chemical principles with insights from related bicyclic amines to offer a comprehensive troubleshooting resource.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding the stability of 2,7-diazabicyclo[4.2.0]octane in aqueous solutions?

A1: The primary stability concerns for 2,7-diazabicyclo[4.2.0]octane in aqueous media revolve around its two secondary amine functional groups and the inherent strain of the fused ring system. Like other bicyclic amines, it is susceptible to degradation influenced by pH, temperature, and the presence of oxidizing agents. The [4.2.0] ring system, containing a four-membered ring, may be particularly prone to hydrolysis or other ring-opening reactions.

Q2: How does pH affect the stability of this compound?

A2: The pH of the aqueous solution is a critical determinant of stability. As a diamine, 2,7-diazabicyclo[4.2.0]octane will exist in different protonation states depending on the pH. At low pH, both nitrogen atoms will be protonated, which can increase stability by reducing the nucleophilicity of the nitrogens.[2] Conversely, at neutral or basic pH, the free base form is more prevalent, making it more susceptible to oxidation and other degradation pathways. It has been observed in related bicyclic guanidine superbases that the rate of hydrolysis decreases with a decrease in pH.[2]

Q3: Can I anticipate the degradation products?

A3: Without specific experimental data for this isomer, predicting the exact degradation products is challenging. However, plausible degradation pathways could include:

  • Hydrolysis: Cleavage of the amide-like bonds within the bicyclic structure, potentially leading to ring-opening and the formation of amino-alcohols or other linear amines.

  • Oxidation: The secondary amine groups can be susceptible to oxidation, especially in the presence of dissolved oxygen or other oxidizing agents, leading to the formation of N-oxides or other oxidized species.

Q4: What are the recommended storage conditions for aqueous stock solutions?

A4: For optimal stability of aqueous stock solutions, we recommend the following:

  • Storage Temperature: Store solutions at -20°C or -80°C.

  • pH: If compatible with your experimental design, consider preparing the stock solution in a slightly acidic buffer (e.g., pH 5-6) to favor the more stable protonated form.

  • Inert Atmosphere: For long-term storage, sparging the solution with an inert gas like argon or nitrogen before sealing and freezing can minimize oxidation.

  • Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues with 2,7-diazabicyclo[4.2.0]octane in your experiments.

Issue 1: Inconsistent or Non-reproducible Experimental Results

Possible Cause: Degradation of the compound in your aqueous experimental buffer.

Troubleshooting Workflow:

A Inconsistent Results Observed B Prepare Fresh Stock & Working Solutions A->B C Repeat Experiment with Fresh Solutions B->C D Results Reproducible? C->D E Yes: Old solution likely degraded. Implement proper storage. D->E Yes F No: Proceed to Analytical Confirmation D->F No G Analyze Compound in Buffer Over Time via HPLC-MS F->G H Degradation Confirmed? G->H I Yes: Proceed to Mitigation Strategies H->I Yes J No: Investigate other experimental variables. H->J No

Caption: Troubleshooting workflow for inconsistent experimental results.

Detailed Steps:

  • Analytical Confirmation of Degradation:

    • Objective: To quantitatively assess the stability of 2,7-diazabicyclo[4.2.0]octane in your specific experimental buffer.

    • Protocol:

      • Prepare a solution of the compound in your aqueous buffer at the working concentration.

      • Immediately analyze a t=0 sample using a suitable analytical method, such as RP-HPLC with UV or MS detection, to determine the initial purity and concentration.[3]

      • Incubate the solution under the same conditions as your experiment (temperature, light exposure).

      • Analyze samples at various time points (e.g., 1, 4, 8, 24 hours).

      • Analysis: Compare the peak area of the parent compound over time. A significant decrease indicates instability. Look for the appearance of new peaks, which could be degradation products. High-resolution mass spectrometry (HRMS) can help in the tentative identification of these products.[3]

Issue 2: Confirmed Degradation of the Compound

Possible Cause: The aqueous environment (pH, temperature, dissolved gases) is promoting the degradation of the compound.

Mitigation Strategies:

  • pH Optimization:

    • Rationale: The stability of amines is often pH-dependent. Finding the optimal pH can significantly slow down degradation.

    • Experimental Protocol:

      • Prepare a series of buffers with varying pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0).

      • Dissolve the compound in each buffer.

      • Monitor the concentration of the compound over time at a fixed temperature using HPLC, as described above.

      • Plot the percentage of remaining compound against time for each pH to determine the optimal pH for stability.

    Table 1: Hypothetical pH-Dependent Stability of 2,7-diazabicyclo[4.2.0]octane at 25°C

pH% Remaining after 8h% Remaining after 24h
5.099%97%
6.098%95%
7.485%70%
8.075%55%
  • Temperature Control:

    • Rationale: Degradation reactions are typically accelerated at higher temperatures.

    • Action: Whenever possible, conduct experiments at lower temperatures (e.g., on ice or at 4°C). If elevated temperatures are required, minimize the incubation time.

  • Use of Co-solvents:

    • Rationale: Reducing the water activity by adding a miscible organic co-solvent (e.g., DMSO, ethanol) may slow down hydrolysis.

    • Action: Investigate the tolerance of your experimental system to common co-solvents. If permissible, prepare your compound in a higher concentration in the co-solvent and then dilute it into the aqueous buffer immediately before use.

  • Exclusion of Oxygen:

    • Rationale: To prevent oxidative degradation of the amine groups.

    • Action: Prepare buffers with de-gassed water. If the experiment is sensitive to oxidation, consider performing it in an anaerobic chamber.

Hypothetical Degradation Pathway

The following diagram illustrates a plausible hydrolytic degradation pathway for 2,7-diazabicyclo[4.2.0]octane, which involves the cleavage of the strained four-membered ring. This is a hypothetical pathway and would require experimental validation for confirmation.

A 2,7-diazabicyclo[4.2.0]octane B Ring-Opened Intermediate (Amino-alcohol) A->B Hydrolysis (H2O) (Ring Cleavage) C Further Degradation Products B->C Further Reactions

Caption: Hypothetical hydrolytic degradation of 2,7-diazabicyclo[4.2.0]octane.

References

  • Vertex AI Search. (2025, February 13). Stability of bicyclic guanidine superbases and their salts in water - PMC - NIH.
  • PubMed. (2009, February 15). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists.
  • Benchchem. Application Note: Analytical Methods for the Characterization of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol.

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity Guide: 2,7-Diazabicyclo[4.2.0]octane Analogs in Target-Directed Drug Design

Executive Summary The 2,7-diazabicyclo[4.2.0]octane scaffold is a highly constrained bicyclic system that has become a cornerstone in advanced medicinal chemistry. By fusing a four-membered ring to a six-membered ring, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,7-diazabicyclo[4.2.0]octane scaffold is a highly constrained bicyclic system that has become a cornerstone in advanced medicinal chemistry. By fusing a four-membered ring to a six-membered ring, this framework severely restricts conformational flexibility. This locked geometry minimizes the entropic penalty typically incurred during target binding, translating to exceptional binding affinities.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of 2,7-diazabicyclo[4.2.0]octane analogs across two distinct pharmacological domains where this scaffold excels: as mechanism-based inhibitors of Class C β-lactamases and as sub-type selective ligands for Nicotinic Acetylcholine Receptors (nAChRs) .

Comparative Binding Affinity: Class C β-Lactamase Inhibition

Structural Rationale & Mechanism of Action

Traditional β-lactamase inhibitors (e.g., clavulanate, tazobactam) are highly effective against Class A enzymes but fail against Class C enzymes due to rapid deacylation. Analogs based on the 8-oxo-2,7-diazabicyclo[4.2.0]octane core—termed "bridged monobactams"—overcome this limitation.

X-ray crystallography reveals that these analogs form a highly stable acyl-enzyme intermediate. The N-sulfonate moiety of the analog forms a critical salt bridge with the Lys315 residue of the enzyme. Simultaneously, the rigid bicyclic structure physically displaces a critical water molecule (WAT192) near Tyr150, blocking access to the ester bond. This steric hindrance effectively prevents deacylation, trapping the enzyme in an inactive state[1].

Mechanism E Class C β-Lactamase (Native Enzyme) EI Non-covalent Complex (Reversible Binding) E->EI Binding (Ki) I 2,7-Diazabicyclo[4.2.0]octane Analog (Inhibitor) I->EI Acyl Acyl-Enzyme Intermediate (Covalent Ester Bond) EI->Acyl Acylation (k2) Block Deacylation Blocked (Water Access Denied) Acyl->Block Steric Hindrance

Mechanism of Class C β-Lactamase inhibition by 2,7-diazabicyclo[4.2.0]octane analogs.

Performance Data Comparison

The following table summarizes the quantitative inhibition data, demonstrating the superior affinity and selectivity of the bridged monobactam scaffold against Class C enzymes compared to traditional alternatives[1].

Compound ClassRepresentative AgentClass C IC50 (nM)Class A IC50 (nM)Primary Mechanism
Bridged Monobactam 8-oxo-2,7-diazabicyclo[4.2.0]octane analog~10 > 100,000Acyl-enzyme stabilization
Penam Sulfone Tazobactam> 10,000~10Rapid deacylation by Class C
Clavam ClavulanateIneffective~50Rapid deacylation by Class C

Comparative Binding Affinity: nAChR Sub-Type Selectivity

Structural Rationale & Mechanism of Action

In central nervous system (CNS) drug development, the 2,7-diazabicyclo[4.2.0]octane core acts as a rigidified diamine pharmacophore. The distance between the basic nitrogen and the hydrogen bond acceptor (the amide carbonyl) is rigidly fixed by the [4.2.0] framework. By appending specific amide substituents, researchers can tune the molecule to selectively bind to the α7 nAChR sub-type over the α4β2 sub-type. This selectivity is a critical requirement for treating cognitive deficits without triggering the off-target cardiovascular or addictive liabilities associated with α4β2 activation[2].

Performance Data Comparison

Compared to standard azabicyclic therapeutics like Varenicline, 2,7-diazabicyclo[4.2.0]octane amides exhibit a highly inverted selectivity profile, heavily favoring the α7 sub-type[2].

CompoundScaffold Typeα7 nAChR Ki (nM)α4β2 nAChR Ki (nM)Selectivity Profile
Analog A 2,7-diazabicyclo[4.2.0]octane amide~15.0 > 1,200High α7 selectivity
Varenicline Azabicyclic standard~130.0~0.15 High α4β2 selectivity

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in your binding affinity data, the following protocols have been designed as self-validating systems.

Protocol A: Biphasic Enzyme Kinetics Assay (β-Lactamase)

Because 2,7-diazabicyclo[4.2.0]octane analogs act as mechanism-based inhibitors, standard endpoint assays will yield artificially low affinities. A continuous biphasic assay is required.

  • Enzyme Preparation: Purify Class C β-lactamase (e.g., from C. freundii).

    • Causality: High purity ensures that the biphasic kinetic readouts are strictly due to the two conformational states of the target enzyme, eliminating background noise from contaminating hydrolases.

  • Baseline Establishment (Self-Validation): Monitor the hydrolysis of a reporter substrate (e.g., nitrocefin) at 482 nm without the inhibitor.

    • Causality: This establishes the uninhibited Vmax​ and validates the specific activity of the enzyme batch before any comparative data is generated.

  • Inhibitor Incubation: Add the 2,7-diazabicyclo[4.2.0]octane analog at varying concentrations (1 nM to 10 µM).

  • Continuous Spectrophotometric Monitoring: Record absorbance continuously for a minimum of 30 minutes.

    • Causality: Class C inhibition by bridged monobactams is biphasic. Short endpoint assays will miss the slow-binding isomerization step, leading to inaccurate Ki​ calculations.

  • Data Analysis: Fit the progress curves to the integrated rate equation for slow-binding inhibition to extract kon​ , koff​ , and the overall Ki​ .

Protocol B: Radioligand Competition Binding Assay (nAChR)

This protocol determines the equilibrium dissociation constant ( Ki​ ) of the analogs for nAChR sub-types.

  • Membrane Preparation: Homogenize rat cortical tissue (for α4β2) or hippocampal tissue (for α7) in ice-cold Tris-HCl buffer.

    • Causality: Maintaining the homogenate strictly at 4°C prevents the proteolytic degradation of the membrane-bound nAChRs, preserving the integrity of the binding pockets.

  • Radioligand Addition: Utilize [3H] -epibatidine for α4β2 assays and [125I] -α-bungarotoxin for α7 assays.

  • Competition Incubation: Introduce the 2,7-diazabicyclo[4.2.0]octane analog. Incubate for 2 hours at room temperature.

    • Causality: A 2-hour incubation ensures the system reaches thermodynamic equilibrium, which is a strict mathematical prerequisite for accurate Cheng-Prusoff Ki​ derivations.

  • Self-Validation (NSB Control): In parallel control wells, add 10 µM of unlabeled nicotine or atropine.

    • Causality: This saturates all specific receptor sites. Any remaining radioactive signal is Non-Specific Binding (NSB), which must be subtracted from total binding to prove the signal is strictly receptor-mediated.

  • Rapid Filtration & Counting: Filter the suspension through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter itself. Quantify using a liquid scintillation counter.

Workflow Prep Membrane Preparation Incubate Incubation with Radioligand & Analog Prep->Incubate Filter Rapid Filtration & Washing Incubate->Filter Count Liquid Scintillation Counting Filter->Count Analyze Cheng-Prusoff Analysis (Ki) Count->Analyze

Self-validating radioligand competition binding assay workflow for nAChR affinity.

References

  • Heinze-Krauss, I., et al. "Structure-Based Design of β-Lactamase Inhibitors. 1. Synthesis and Evaluation of Bridged Monobactams." Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Xiao, Yun-De. "Nicotinic Acetylcholine Receptor Sub-Type Selective Amides of Diazabicycloalkanes." Justia Patents.[Link]

Sources

Comparative

A Comparative Guide to the In Vitro Validation of Diazabicyclooctane Derivatives as β-Lactamase Inhibitors

For researchers, medicinal chemists, and drug development professionals, the emergence of diazabicyclooctane (DBO) derivatives represents a pivotal advancement in combating bacterial resistance to β-lactam antibiotics. T...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and drug development professionals, the emergence of diazabicyclooctane (DBO) derivatives represents a pivotal advancement in combating bacterial resistance to β-lactam antibiotics. This guide provides an in-depth, technically-focused comparison of the in vitro validation of these compounds, with a primary focus on their role as β-lactamase inhibitors (BLIs). We will explore the critical experiments, the rationale behind methodological choices, and how these next-generation inhibitors stack up against established alternatives.

A note on nomenclature: While the topic specifies the 2,7-diazabicyclo[4.2.0]octane scaffold, the vast majority of published research and clinically significant compounds, such as avibactam and relebactam, are based on other isomers, most notably the 1,6-diazabicyclo[3.2.1]octane core. This guide will therefore focus on the broader, well-documented DBO class of β-lactamase inhibitors, as the principles and methods of in vitro validation are directly transferable.

The Evolving Landscape of β-Lactamase Inhibition

The clinical utility of β-lactam antibiotics is perpetually threatened by bacterial production of β-lactamase enzymes, which hydrolyze the antibiotic's characteristic four-membered ring.[1] First-generation inhibitors like clavulanic acid and tazobactam, themselves possessing a β-lactam core, act as "suicide inhibitors" by irreversibly acylating the enzyme's active site serine.[2][3] However, the rise of extended-spectrum β-lactamases (ESBLs) and carbapenemases from Ambler classes A, C, and D has rendered these older inhibitors less effective.[4]

This is where the non-β-lactam DBO scaffold excels. Compounds like avibactam inhibit a broader spectrum of serine β-lactamases through a novel, reversible covalent mechanism.[3][5] The DBO inhibitor acylates the active site serine, but instead of undergoing hydrolysis and permanent inactivation, the ring can recyclize, releasing the intact inhibitor to engage another enzyme molecule.[5][6] This efficient mechanism contributes to their potent activity against a wider range of challenging β-lactamases.

cluster_0 Traditional BLIs (e.g., Clavulanic Acid) cluster_1 DBO Inhibitors (e.g., Avibactam) BLI_1 β-Lactam Core Inhibitor Enzyme_1 β-Lactamase BLI_1->Enzyme_1 Binding AcylEnzyme_1 Acyl-Enzyme Intermediate Enzyme_1->AcylEnzyme_1 Acylation Inactive_1 Hydrolyzed, Inactive Inhibitor AcylEnzyme_1->Inactive_1 Irreversible Hydrolysis BLI_2 DBO Inhibitor Enzyme_2 β-Lactamase BLI_2->Enzyme_2 Binding AcylEnzyme_2 Carbamoyl-Enzyme Intermediate Enzyme_2->AcylEnzyme_2 Acylation BLI_2_regen Regenerated Inhibitor AcylEnzyme_2->BLI_2_regen Reversible Recyclization

Caption: Mechanism of Action: Traditional vs. DBO Inhibitors.

A Validated Workflow for In Vitro Characterization

A robust in vitro validation cascade is essential to profile a novel DBO derivative. This process moves from direct enzyme inhibition to cellular activity and finally, to assessing specificity and potential liabilities.

Start Novel DBO Derivative Biochem Biochemical Assays (IC50 vs. Panel of β-Lactamases) Start->Biochem MoA Mechanism of Action (Kinetics, Reversibility) Biochem->MoA Microbio Microbiological Assays (MIC Potentiation) Biochem->Microbio Toxicity Selectivity & Cytotoxicity (Mammalian Cell Assays) MoA->Toxicity Microbio->Toxicity Lead Lead Candidate Toxicity->Lead

Caption: In Vitro Validation Workflow for DBO Derivatives.

Part 1: Biochemical Potency and Spectrum

The initial and most critical step is to determine the intrinsic inhibitory potency of the DBO derivative against a panel of purified β-lactamase enzymes. This directly quantifies the molecule's activity at its target and defines its spectrum of inhibition.

Key Experiment: IC50 Determination using a Chromogenic Substrate

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce enzyme activity by 50%. A common and reliable method employs the chromogenic cephalosporin, nitrocefin.[7] Intact nitrocefin is yellow, but upon hydrolysis of its β-lactam ring by a β-lactamase, it turns red, a change that can be quantified spectrophotometrically at ~490 nm.[7][8]

Detailed Protocol: Spectrophotometric IC50 Assay
  • Reagent Preparation:

    • Assay Buffer: Prepare a 100 mM phosphate-buffered saline (PBS) solution at pH 7.0.

    • Nitrocefin Stock Solution: Dissolve 10 mg of nitrocefin powder in 1.0 mL of DMSO to create a 10 mg/mL stock.[9]

    • Nitrocefin Working Solution: Dilute the stock solution with Assay Buffer to a final concentration of 100-200 µM. The optimal concentration should be at or near the Michaelis constant (Km) for the specific enzyme being tested.

    • Enzyme Solution: Prepare a stock solution of the purified β-lactamase enzyme in Assay Buffer. The final concentration in the assay should be sufficient to produce a linear rate of nitrocefin hydrolysis for at least 10-15 minutes.

    • Inhibitor Solutions: Prepare a serial dilution series of the 2,7-diazabicyclo[4.2.0]octane derivative in Assay Buffer. Typically, an 11-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM) is used.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the appropriate inhibitor dilution (or buffer for 'no inhibitor' control).

    • Add 25 µL of the enzyme solution to each well.

    • Pre-incubate the plate at room temperature (or 37°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the nitrocefin working solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 490 nm in kinetic mode, taking readings every 30-60 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Normalize the velocities to the 'no inhibitor' control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Performance: DBOs vs. Other Inhibitors

A key advantage of DBOs is their broad spectrum of activity, particularly against Class C and some Class D enzymes that are poorly inhibited by older agents.[10]

Inhibitor ClassRepresentative CompoundTypical IC50 (µM) vs. Class A (KPC)Typical IC50 (µM) vs. Class C (AmpC)Typical IC50 (µM) vs. Class D (OXA-48)
Diazabicyclooctane (DBO) Avibactam < 0.1 < 0.5 1-5
Diazabicyclooctane (DBO) Relebactam < 0.1 < 0.5 > 32
Boronic AcidVaborbactam< 0.1> 64> 64
Penam SulfoneTazobactam< 0.2> 100> 100
OxapenamClavulanic Acid< 0.2> 100> 100

Note: IC50 values are approximate and can vary based on the specific enzyme variant and assay conditions. Data synthesized from multiple sources.[10][11][12]

Part 2: Microbiological Efficacy

While biochemical potency is crucial, the ultimate goal is to restore the activity of a partner β-lactam antibiotic against resistant bacteria. This is assessed through microbiological assays.

Key Experiment: Minimum Inhibitory Concentration (MIC) Potentiation

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For a BLI, its efficacy is measured by its ability to lower the MIC of a partner antibiotic against a resistant bacterial strain. This is typically done by determining the MIC of the antibiotic in the presence of a fixed concentration of the BLI (e.g., 4 µg/mL).

Detailed Protocol: Broth Microdilution MIC Assay
  • Materials:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Bacterial strain of interest (e.g., a KPC-producing Klebsiella pneumoniae).

    • Partner β-lactam antibiotic (e.g., ceftazidime, meropenem).

    • DBO inhibitor.

    • Sterile 96-well microtiter plates.

  • Procedure:

    • Prepare a bacterial inoculum standardized to ~5 x 10^5 colony-forming units (CFU)/mL in CAMHB.

    • In a 96-well plate, prepare a 2-fold serial dilution of the β-lactam antibiotic in CAMHB.

    • Prepare a second, identical plate, but ensure the CAMHB used for dilution also contains the DBO inhibitor at a fixed concentration (e.g., 4 µg/mL).

    • Inoculate all wells (except a sterility control) with the bacterial suspension. The final volume in each well should be 100 µL.

    • Include a growth control well (bacteria, no antibiotic or inhibitor).

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

    • A significant reduction (e.g., ≥4-fold) in the antibiotic's MIC in the presence of the DBO inhibitor indicates potentiation and effective inhibition of the β-lactamase in a cellular context.

Comparative Performance: MIC Reduction

The ability of DBOs to restore antibiotic activity against a wide range of resistant pathogens is their clinical hallmark.

Bacterial Strain (Resistance Mechanism)AntibioticMIC Alone (µg/mL)MIC with Clavulanate (4 µg/mL)MIC with Avibactam (4 µg/mL)
E. coli (CTX-M-15, ESBL - Class A)Ceftazidime1282≤ 0.5
K. pneumoniae (KPC-3 - Class A Carbapenemase)Meropenem64641
Enterobacter cloacae (AmpC - Class C)Ceftazidime>256>2560.5
K. pneumoniae (OXA-48 - Class D Carbapenemase)Meropenem32322

Note: MIC values are representative and can vary between specific isolates. Data synthesized from multiple sources.

Part 3: Selectivity and Safety Assessment

A successful drug candidate must be selective for its bacterial target and have a low potential for toxicity to human cells.

Key Experiment: Mammalian Cell Cytotoxicity Assay

It is crucial to demonstrate that the observed antibacterial effect is due to specific enzyme inhibition and not general cytotoxicity. Standard assays like the MTT or resazurin (alamarBlue) reduction assays are used to assess the impact of the compound on the metabolic activity of mammalian cell lines (e.g., HepG2, HEK293).

Detailed Protocol: Resazurin Cell Viability Assay
  • Cell Culture:

    • Seed a 96-well plate with a mammalian cell line (e.g., HepG2) at a density of 10,000-20,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the DBO derivative in cell culture medium.

    • Remove the old medium from the cells and replace it with medium containing the DBO dilutions. Include a 'vehicle control' (e.g., DMSO) and a 'no treatment' control.

    • Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Assay Readout:

    • Add resazurin solution to each well (typically 10% of the well volume) and incubate for 2-4 hours.

    • Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm) using a plate reader.

  • Data Analysis:

    • Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

    • Normalize the results to the vehicle control (100% viability).

    • Plot cell viability against inhibitor concentration to determine the CC50 (the concentration that causes 50% cytotoxicity). A high CC50 value (>50-100 µM) is desirable.

Conclusion

The in vitro validation of 2,7-diazabicyclo[4.2.0]octane derivatives, and the broader DBO class, follows a logical and rigorous pathway from target engagement to cellular efficacy and safety. Their unique, reversible covalent mechanism of inhibition provides a significant advantage over older β-lactamase inhibitors, offering a broader spectrum of activity that includes many of the most challenging Gram-negative pathogens. By employing the systematic experimental approach outlined in this guide—combining robust biochemical IC50 determination, cellular MIC potentiation assays, and essential cytotoxicity screening—researchers can effectively profile these promising compounds and identify lead candidates poised to address the critical threat of antibiotic resistance.

References

  • Various Authors. (2022, July). Synthesis and β-Lactamase Inhibition Activity of Imidates of Diazabicyclooctane. Russian Journal of Bioorganic Chemistry, 48(5).
  • Rehman, A., et al. (2022, September 26). Beta-Lactamase Inhibitors. In StatPearls. NCBI Bookshelf. [Link]

  • Pemberton, O. A., et al. (2015, January 22). Molecular Mechanism of Avibactam-Mediated β-Lactamase Inhibition. ACS Infectious Diseases.
  • BenchChem. (2025, September 18).
  • Angus, B. L., et al. (1982). Nitrocefin Assay on Whole Cells for Outer Membrane Permeability Assessment. Antimicrobial Agents and Chemotherapy, 19(2), 299-309.
  • Tondi, D., et al. (2021, August 17). Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. MDPI. [Link]

  • Wikipedia contributors. (n.d.). β-Lactamase inhibitor. In Wikipedia. [Link]

  • Medical Pharmacology. Sulbactam, Tazobactam, Avibactam, Relebactam, Clavulanic Acid. Beta-Lactam Antibiotics and Mechanism of Beta-Lactamase Inhibitors.
  • Al-Tawfiq, J. A., et al. (2025, May 21). Breaking Through Resistance: A Comparative Review of New Beta-Lactamase Inhibitors (Avibactam, Vaborbactam, Relebactam) Against Multidrug-Resistant Superbugs. MDPI.
  • Iqbal, Z., et al. (2021, March). β-Lactamase inhibition profile of new amidine-substituted diazabicyclooctanes. Beilstein Journal of Organic Chemistry.
  • Compain, F., et al. (2024, October 4). Relative inhibitory activities of newly developed diazabicyclooctanes, boronic acid derivatives, and penicillin-based sulfone β-lactamase inhibitors against broad-spectrum AmpC β-lactamases. Antimicrobial Agents and Chemotherapy. [Link]

  • Compain, F., et al. (2020, May 28). Diazabicyclooctane Functionalization for Inhibition of β-Lactamases from Enterobacteria. Journal of Medicinal Chemistry.
  • Peilleron, L., & Cariou, K. (2020). Synthetic approaches towards avibactam and other diazabicyclooctane β-lactamase inhibitors. Organic & Biomolecular Chemistry, 18(5), 839-853.
  • Various Authors. (n.d.). Biochemical exploration of β-lactamase inhibitors. Frontiers in Microbiology.
  • Hu, Y., et al. (1998). Comparative activities of clavulanic acid, sulbactam, and tazobactam against clinically important beta-lactamases. Antimicrobial Agents and Chemotherapy, 42(6), 1510-1513.
  • Mori, N., et al. (2021, June 18). Discovery of 2-Sulfinyl-Diazabicyclooctane Derivatives, Potential Oral β-Lactamase Inhibitors for Infections Caused by Serine β-Lactamase-Producing Enterobacterales. ACS Medicinal Chemistry Letters.
  • Compain, F., et al. (2024, October 4). Relative inhibitory activities of newly developed diazabicyclooctanes, boronic acid derivatives, and penicillin-based sulfone β-lactamase inhibitors against broad-spectrum AmpC β-lactamases. PMC. [Link]

  • Wang, D. Y., et al. (2024, January 8). Drug Discovery in the Field of β-Lactams: An Academic Perspective. MDPI.
  • Lee, J. Y., et al. (2009). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Korean Journal of Physiology & Pharmacology, 13(1), 55-59.
  • Maveyraud, L., et al. (2021, July 5). β-Lactamases: Sequence, Structure, Function, and Inhibition. MDPI.

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